Product packaging for 1-Hydroxy-2-methylanthraquinone(Cat. No.:CAS No. 6268-09-3)

1-Hydroxy-2-methylanthraquinone

Cat. No.: B015150
CAS No.: 6268-09-3
M. Wt: 238.24 g/mol
InChI Key: CZODYZFOLUNSFR-UHFFFAOYSA-N
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Description

1-hydroxy-2-methyl-9,10-anthraquinone is a member of the class of hydroxyanthraquinones that is anthracene-9,10-dione substituted by a hydroxy group at position 1 and a methyl group at position 2. It has been isolated from the roots of Rubia yunnanensis. It has a role as a plant metabolite.
1-Hydroxy-2-methylanthraquinone has been reported in Rubia lanceolata, Rubia argyi, and other organisms with data available.
from root of Prismatomeris tetrandra

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O3 B015150 1-Hydroxy-2-methylanthraquinone CAS No. 6268-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hydroxy-2-methylanthracene-9,10-dione
Source PubChem
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InChI

InChI=1S/C15H10O3/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZODYZFOLUNSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211733
Record name 1-Hydroxy-2-methylanthraquinone
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Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6268-09-3
Record name 1-Hydroxy-2-methylanthraquinone
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Record name 1-Hydroxy-2-methylanthraquinone
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Record name 1-Hydroxy-2-methylanthraquinone
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Record name 1-Hydroxy-2-methylanthraquinone
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Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone derivative with a range of reported biological activities, including antimicrobial, antioxidant, anti-inflammatory, and pesticidal properties.[1][2][3] This technical guide provides an in-depth overview of its natural sources and detailed methodologies for its isolation and purification, aimed at supporting research and development in the fields of natural product chemistry and drug discovery.

Natural Sources of this compound

This compound has been identified in various plant species, particularly within the Rubiaceae family, as well as in some fungi and in vitro plant cultures. The primary documented sources include:

  • Plants:

    • Morinda citrifolia Linn. (Noni): Found in the roots and stems.[2][4][5]

    • Rubia cordifolia L. (Indian Madder): Isolated from the roots.[6]

    • Rubia yunnanensis : Isolated from the roots.[7]

    • Rubia lanceolata and Rubia argyi .[7]

    • Prismatomeris tetrandra : Found in the root.[7]

    • Sinningia aggregata (Ker-Gawl.) Wiehler (Gesneriaceae): Isolated from the tubers.[4]

  • In Vitro Cultures:

    • Streptocarpus dunnii : Isolated from in vitro cultures.[4]

  • Fungi:

    • Marine-derived fungi have also been noted as a source of this compound.[5]

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The choice of method and solvents depends on the source material and the desired purity of the final product.

Experimental Protocol 1: Isolation from Morinda citrifolia Roots via Solvent Extraction and Column Chromatography

This protocol is based on the methodologies described for the extraction of anthraquinones from Morinda citrifolia.

1. Preparation of Plant Material:

  • The roots of Morinda citrifolia are collected, washed, and dried in an oven at 40°C for 3 days.

  • The dried roots are then ground into a fine powder.

2. Solvent Extraction:

  • The powdered root material is extracted with ethanol using a Soxhlet apparatus for 4 hours.

  • Alternatively, sequential extraction with solvents of increasing polarity (e.g., n-hexane, chloroform, acetone, and methanol) can be employed.

3. Purification:

  • The crude ethanol extract is filtered and the solvent is removed under reduced pressure using a rotary evaporator at 40°C.

  • The resulting crude extract is then subjected to column chromatography for purification. A SEP-PAK C18 column can be used, with 100% ethanol as the mobile phase.

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Positive fractions are combined, and the solvent is evaporated to yield the purified compound.

Experimental Protocol 2: Isolation from Rubia cordifolia Roots via High-Speed Countercurrent Chromatography (HSCCC)

This protocol outlines a preparative method for the isolation of this compound from a crude petroleum ether extract of Rubia cordifolia roots.[6]

1. Preparation of Crude Extract:

  • A crude petroleum ether extract is obtained from the dried roots of Rubia cordifolia.

2. HSCCC Procedure:

  • Two-Phase Solvent System: A system composed of light petroleum, ethanol, diethyl ether, and water in a 5:4:3:1 (v/v) ratio is prepared and thoroughly equilibrated.[6] The upper and lower phases are separated and degassed before use.

  • Sample Preparation: 100 mg of the crude petroleum ether extract is dissolved in a suitable volume of the two-phase solvent system for injection.[6]

  • HSCCC Operation: The HSCCC instrument is filled with the stationary phase, and the mobile phase is pumped through the column at a specific flow rate. The sample solution is then injected.

  • Fraction Collection: The effluent from the column is monitored (e.g., by UV detection), and fractions are collected.

  • Analysis and Purification: The collected fractions are analyzed by HPLC to determine the purity of this compound. Fractions with high purity are combined and the solvent is removed to obtain the final product.

Quantitative Data

The following tables summarize the quantitative data for the isolation of this compound from different natural sources.

Table 1: Yield and Purity of this compound from Rubia cordifolia [6]

Starting MaterialAmount of Crude Extract (mg)MethodYield (mg)Purity (%)
Rubia cordifolia roots100HSCCC1995.8

Table 2: Spectroscopic Data for this compound

The structure of the isolated this compound is confirmed by spectroscopic analyses.

Spectroscopic TechniqueKey Data
¹H NMR Data in agreement with published values.[5]
¹³C NMR Data in agreement with published values.[5]
Mass Spectrometry (MS) EI-MS m/z (rel. int.): 238 (M+, 100 %), 209 (9), 181 (25), 152 (21), 76 (29).[5]
Infrared (IR) (NaCl, νmax, cm⁻¹): 3438 (br, OH), 2926 (asym. sp³ C-H stretch), 2856 (sym. sp³ C-H stretch), 1670 (unchelated C=O), 1634 (chelated C=O), 1590 and 1456 (C=C), 1290 (C-O).[5]

Visualizations

Workflow for the Isolation of this compound

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Isolation_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant_Material Plant Material (e.g., Roots) Drying_Grinding Drying & Grinding Plant_Material->Drying_Grinding Powdered_Material Powdered Material Drying_Grinding->Powdered_Material Solvent_Extraction Solvent Extraction (e.g., Soxhlet, Maceration) Powdered_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Chromatography Chromatography (e.g., Column, HSCCC) Crude_Extract->Chromatography Fractions Collected Fractions Chromatography->Fractions Purified_Compound 1-Hydroxy-2- methylanthraquinone Fractions->Purified_Compound Analysis Structural Elucidation (NMR, MS, IR) Purified_Compound->Analysis

Caption: General workflow for isolation.

Conclusion

This technical guide provides a comprehensive overview of the natural sources and detailed isolation protocols for this compound. The methodologies presented, including solvent extraction, column chromatography, and high-speed countercurrent chromatography, offer robust approaches for obtaining this compound for further research and development. The quantitative data and spectroscopic information included will serve as a valuable resource for scientists working on the characterization and application of this bioactive natural product.

References

Biosynthesis of 1-Hydroxy-2-methylanthraquinone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone found in several plant families, most notably Rubiaceae. It belongs to a class of compounds recognized for their diverse pharmacological activities. The biosynthesis of this molecule in plants is a complex process, initiating from primary metabolism and culminating in a series of specific enzymatic modifications. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, detailing the precursor pathways, key enzymatic steps, and proposing the classes of enzymes likely responsible for the final tailoring reactions. This document also includes available quantitative data, detailed experimental protocols derived from related studies, and visual representations of the metabolic pathways and experimental workflows to facilitate further research and drug development.

Introduction

Anthraquinones are a large group of aromatic compounds with a characteristic 9,10-dioxoanthracene core structure. In the plant kingdom, they are synthesized through two primary routes: the polyketide pathway and the shikimate pathway. For anthraquinones found in the Rubiaceae family, including this compound, the biosynthesis proceeds through the chorismate/o-succinylbenzoic acid pathway, which is a branch of the shikimate pathway.[1][2][3] This pathway provides the A and B rings of the anthraquinone nucleus, while the C ring is derived from the isoprenoid pathway.[4][5] The final structure of this compound is achieved through specific hydroxylation and methylation reactions on an anthraquinone precursor. While the general pathway is established, the specific enzymes catalyzing these final modifications are yet to be fully characterized.

The Core Biosynthetic Pathway

The formation of the basic anthraquinone skeleton in Rubiaceae is a multi-step process involving enzymes from two major metabolic pathways: the shikimate pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Formation of Rings A and B via the Shikimate Pathway

The initial steps of anthraquinone biosynthesis that form the first two rings of the core structure are derived from chorismate, a key intermediate of the shikimate pathway.

  • Chorismate to Isochorismate: The pathway begins with the conversion of chorismate to isochorismate, a reaction catalyzed by isochorismate synthase (ICS) .[5]

  • Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then undergoes a reaction with α-ketoglutarate and thiamine diphosphate (TPP) to form o-succinylbenzoic acid (OSB). This step is catalyzed by o-succinylbenzoate synthase (OSBS) .

  • Activation of OSB: The carboxylic group of OSB is then activated by the attachment of Coenzyme A, forming OSB-CoA. This reaction is mediated by o-succinylbenzoate-CoA ligase (OSBL) .

  • Naphthoate Formation and Ring Closure: The OSB-CoA molecule undergoes a cyclization reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone scaffold.

Formation of Ring C via the MEP Pathway

The third ring (Ring C) of the anthraquinone structure is derived from the MEP pathway, which synthesizes the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

  • IPP and DMAPP Synthesis: The MEP pathway, occurring in the plastids, utilizes pyruvate and glyceraldehyde-3-phosphate to produce IPP and DMAPP.

  • Prenylation: An anthraquinone precursor is then prenylated with DMAPP, a reaction catalyzed by a prenyltransferase . This step adds the five-carbon unit that will form Ring C.

  • Cyclization and Aromatization: Subsequent cyclization and aromatization reactions lead to the formation of the tricyclic anthraquinone core.

Proposed Tailoring Steps for this compound

The formation of this compound from a general anthraquinone precursor, such as tectoquinone (2-methylanthraquinone), requires two specific enzymatic modifications: hydroxylation at the C-1 position and methylation at the C-2 position. While the exact enzymes have not been isolated and characterized for this specific product, based on known plant secondary metabolic pathways, the following enzyme classes are proposed to be involved.

Hydroxylation at C-1

The introduction of a hydroxyl group at the C-1 position is likely catalyzed by a cytochrome P450-dependent monooxygenase (CYP450) .[6][7] These enzymes are a large family of heme-containing proteins known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings.[8][9][10] The reaction would require NADPH and molecular oxygen.

Methylation at C-2

The addition of a methyl group to the C-2 position is proposed to be catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .[6][11] These enzymes transfer a methyl group from the donor molecule SAM to a hydroxyl group on the substrate.[2][12][13] In this case, the enzyme would likely act on a dihydroxyanthraquinone precursor.

Quantitative Data

Quantitative data for the biosynthesis of this compound is scarce. However, studies on related anthraquinones in cell cultures of Rubia and Cinchona species provide some insights into the regulation and productivity of these pathways.

ParameterOrganism/SystemValue/ObservationReference
Enzyme Activity
Cytochrome P450 activity towards sulfonated anthraquinonesRheum rabarbarum (rhubarb) leaves0.706 - 1.212 nkat/mg protein[7]
Metabolite Concentration
Anthraquinone content increase with MeJA elicitationRubia yunnanensis hairy roots35.11% increase[6]
Gene Expression
Upregulation of ICS, OSBS, OSBL, and IPPI genesRubia cordifolia cellsCorrelated with increased anthraquinone synthesis[5]

Experimental Protocols

Detailed experimental protocols for the specific enzymes involved in this compound biosynthesis are not available. However, the following sections provide generalized protocols for the heterologous expression of plant methyltransferases and hydroxylases, and for the analysis of anthraquinones, which can be adapted for future research.

Heterologous Expression and Purification of a Putative Anthraquinone O-Methyltransferase

This protocol describes a general workflow for the expression and purification of a candidate plant O-methyltransferase in E. coli.

  • Gene Cloning: The coding sequence of the putative OMT gene is amplified from plant cDNA and cloned into an expression vector (e.g., pET vector with a His-tag).

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein Expression: A bacterial culture is grown to an OD600 of 0.6-0.8, and protein expression is induced with IPTG. The culture is then incubated at a lower temperature (e.g., 16-20°C) overnight.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in lysis buffer. Lysis is performed by sonication or using a French press.

  • Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for a Putative Anthraquinone Hydroxylase (CYP450)

This protocol outlines a general method for assaying the activity of a heterologously expressed plant CYP450.

  • Reaction Mixture Preparation: A typical reaction mixture contains the microsomal fraction or purified CYP450, a suitable anthraquinone substrate (e.g., 2-methylanthraquinone), NADPH, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of NADPH and incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Product Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The product is then extracted into the organic phase.

  • Product Analysis: The extracted product is analyzed and quantified by HPLC or LC-MS/MS.

Quantitative Analysis of this compound by HPLC

This protocol provides a general method for the quantification of this compound in plant extracts.

  • Sample Preparation: A dried and powdered plant sample is extracted with a suitable solvent (e.g., methanol or chloroform) using methods like sonication or Soxhlet extraction. The extract is then filtered and concentrated.

  • HPLC System: A standard HPLC system equipped with a C18 column and a UV or DAD detector is used.

  • Mobile Phase: A gradient or isocratic mobile phase, typically consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid), is used for separation.

  • Detection: The eluting compounds are monitored at a specific wavelength (e.g., 254 nm or 280 nm).

  • Quantification: The concentration of this compound is determined by comparing the peak area with that of a standard curve prepared with a pure reference compound.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_1_Hydroxy_2_methylanthraquinone Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate MEP_Pathway MEP Pathway IPP_DMAPP IPP / DMAPP MEP_Pathway->IPP_DMAPP OSB o-Succinylbenzoic Acid (OSB) Chorismate->OSB ICS, OSBS alpha_KG α-Ketoglutarate alpha_KG->OSB DHNA 1,4-Dihydroxy-2-naphthoic acid (DHNA) OSB->DHNA OSBL, Cyclization AQ_Core Anthraquinone Precursor DHNA->AQ_Core IPP_DMAPP->AQ_Core Prenyltransferase, Cyclization Methyl_AQ 2-Methylanthraquinone (Tectoquinone) AQ_Core->Methyl_AQ Methyltransferase (Proposed) Final_Product This compound Methyl_AQ->Final_Product Hydroxylase (Proposed) ICS ICS OSBS OSBS OSBL OSBL Prenyltransferase Prenyltransferase Hydroxylase CYP450 Hydroxylase (Proposed) Methyltransferase SAM-dependent O-Methyltransferase (Proposed)

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow Start Identify Candidate Gene (e.g., from transcriptome data) Cloning Clone Gene into Expression Vector Start->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay In Vitro Enzyme Assay with Precursor Substrate Purification->Assay Analysis Product Identification (LC-MS, NMR) Assay->Analysis Kinetics Enzyme Kinetics Characterization Analysis->Kinetics End Functional Characterization of the Enzyme Kinetics->End

Caption: General experimental workflow for the characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between primary and secondary metabolism. While the core pathway leading to the anthraquinone skeleton is relatively well-understood, the specific enzymes responsible for the final hydroxylation and methylation steps remain to be definitively identified and characterized. Future research, employing techniques such as transcriptomics, proteomics, and heterologous expression coupled with in vitro enzyme assays, will be crucial to fully elucidate this pathway. A complete understanding of the biosynthesis of this compound will not only advance our knowledge of plant secondary metabolism but also open up avenues for its biotechnological production for pharmaceutical applications.

References

Spectroscopic and Biological Insights into 1-Hydroxy-2-methylanthraquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Hydroxy-2-methylanthraquinone (CAS No. 6268-09-3), a naturally occurring anthraquinone derivative found in several plant species, including those from the Rubiaceae family.[1] The compound is noted for its antimicrobial, antioxidant, and anti-inflammatory activities.[2] This document presents an analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols and relevant biological signaling pathways.

While specific, experimentally-derived quantitative data for this compound is not extensively available in public-domain literature, this guide summarizes the expected spectral characteristics based on the analysis of its chemical structure and data from closely related analogues. Commercial suppliers confirm the identity of this compound via NMR, though the data is often proprietary.[3][4][5]

Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound. These values are estimations based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl group. The aromatic region will display complex splitting patterns due to spin-spin coupling between adjacent protons.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~12.0 - 13.0s1-OH
~8.2 - 8.4mH-5, H-8
~7.7 - 7.9mH-6, H-7
~7.5 - 7.7dH-4
~7.2 - 7.4dH-3
~2.4s2-CH₃
s = singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each of the 15 carbon atoms in the molecule, including the two carbonyl carbons of the quinone system, the aromatic carbons, and the methyl carbon.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
> 180C-9, C-10
~160C-1
~110 - 140Aromatic C & C-2
~202-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl, methyl, and quinone carbonyl groups.[1]

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretch (hydroxyl)
3100 - 3000MediumC-H stretch (aromatic)
3000 - 2850MediumC-H stretch (methyl)
1680 - 1630StrongC=O stretch (quinone)
1600 - 1450MediumC=C stretch (aromatic ring)
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Anthraquinones typically exhibit multiple absorption bands in the UV-Vis region corresponding to π → π* and n → π* transitions. The presence of a hydroxyl group is known to cause a shift to longer wavelengths (bathochromic shift).

Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound (in Ethanol or Methanol)

Wavelength (λmax, nm)Electronic Transition
~240 - 260π → π
~270 - 290π → π
~400 - 430n → π*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid sample like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply high pressure (several tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol
  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol or methanol). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 to 1.0).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up.

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline correction.

    • Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer.

    • Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental and biological processes related to this compound.

Experimental Workflows

G cluster_nmr NMR Spectroscopy Workflow cluster_ir IR Spectroscopy Workflow cluster_uv UV-Vis Spectroscopy Workflow nmr_start Sample Dissolution (Deuterated Solvent) nmr_acq Data Acquisition (¹H and ¹³C Spectra) nmr_start->nmr_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_analysis Spectral Analysis (Structure Elucidation) nmr_proc->nmr_analysis ir_start Sample Preparation (e.g., KBr Pellet) ir_bg Background Scan ir_start->ir_bg ir_sample Sample Scan ir_bg->ir_sample ir_analysis Spectral Analysis (Functional Groups) ir_sample->ir_analysis uv_start Sample Preparation (Serial Dilution) uv_baseline Baseline Correction (Solvent Blank) uv_start->uv_baseline uv_measure Absorbance Measurement uv_baseline->uv_measure uv_analysis Spectral Analysis (λmax Determination) uv_measure->uv_analysis

Caption: General experimental workflows for NMR, IR, and UV-Vis spectroscopy.

Biological Signaling Pathway

This compound and related compounds have demonstrated anti-inflammatory effects. A plausible mechanism involves the inhibition of key inflammatory mediators.

G compound 1-Hydroxy-2- methylanthraquinone ap1 AP-1 Activation compound->ap1 inhibits cox2 COX-2 Expression compound->cox2 inhibits stimulus Inflammatory Stimulus (e.g., LPS) mapk MAPK Pathway stimulus->mapk activates mapk->ap1 activates ap1->cox2 induces pgs Prostaglandin Production cox2->pgs catalyzes inflammation Inflammation pgs->inflammation promotes

Caption: Plausible anti-inflammatory signaling pathway for this compound.

References

In-Depth Technical Guide: Solubility and Stability of 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Hydroxy-2-methylanthraquinone, a naturally occurring anthraquinone derivative with noted antimicrobial, antioxidant, pesticidal, and anti-inflammatory activities.[1][2] This document compiles available data on its physicochemical properties, outlines detailed experimental protocols for its analysis, and visualizes relevant biological pathways and experimental workflows.

Physicochemical Properties

This compound (Figure 1) is a yellow crystalline solid with the molecular formula C₁₅H₁₀O₃ and a molecular weight of 238.24 g/mol .[1][3][4]

Figure 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a range of solvents at various temperatures is not widely available in published literature. However, qualitative assessments and practical guidance for stock solution preparation are summarized below.

Qualitative Solubility

This compound has been reported to be soluble in several common organic solvents. This information is crucial for the preparation of stock solutions for in vitro and in vivo studies.

Table 1: Qualitative Solubility of this compound

Solvent ClassSpecific SolventsReference(s)
Halogenated SolventsChloroform, Dichloromethane[3]
EthersEthyl Acetate[3]
SulfoxidesDimethyl Sulfoxide (DMSO)[3]
KetonesAcetone[3][5]
Stock Solution Preparation

For experimental purposes, preparing stock solutions at standard concentrations is common practice. The following table provides the calculated volumes of solvent required to prepare stock solutions of this compound at various molarities.

Table 2: Volume of Solvent for Stock Solution Preparation of this compound (MW: 238.24 g/mol )

Desired Concentrationfor 1 mgfor 5 mgfor 10 mg
1 mM4.198 mL20.99 mL41.98 mL
5 mM0.840 mL4.20 mL8.40 mL
10 mM0.420 mL2.10 mL4.20 mL

Data derived from a stock solution preparation calculator.[3]

General Tip: To enhance solubility, warming the solution to 37°C and using an ultrasonic bath for a short period can be effective.[3]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in drug development. While comprehensive kinetic data on its degradation under various stress conditions are not publicly available, storage recommendations and standard stability testing protocols provide a framework for ensuring its integrity.

Storage and Stability

Proper storage is essential to prevent degradation. The following storage conditions are recommended based on available data.

Table 3: Recommended Storage Conditions and Stability

FormStorage TemperatureEstimated Stability
Solid (Powder)-20°C3 years
In Solvent-80°C1 year

It is generally recommended to prepare solutions fresh on the day of use. If stock solutions are prepared in advance, they should be sealed and stored at -20°C or below, where they can be stable for several months.[3]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound, based on established scientific principles and regulatory guidelines.

Protocol for Determining Quantitative Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.

Objective: To quantify the maximum concentration of this compound that can be dissolved in a specific solvent at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (e.g., DMSO, Acetone, Ethanol)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid remains.

    • Add a known volume of the selected solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet any remaining undissolved solid.

  • Quantification:

    • Carefully withdraw a known volume of the supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

    • Prepare a calibration curve using standards of known concentrations to quantify the analyte.

  • Data Reporting:

    • Express the solubility in units such as mg/mL or mol/L.

Protocol for Stability Testing (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[6][7] This protocol outlines a general procedure for conducting such a study on this compound.

Objective: To assess the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Samples:

    • Prepare solutions of this compound in a suitable solvent.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

    • Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution. Keep at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat in an oven (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Analysis:

    • At predetermined time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products. A PDA or MS detector is useful for identifying and characterizing the degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and, if possible, characterize the major degradation products.

    • This information helps in understanding the degradation pathways and developing a stable formulation.

Caption: Workflow for a Forced Degradation Study.

Potential Biological Signaling Pathway

Several studies on anthraquinone derivatives suggest that their apoptotic (programmed cell death) activity in cancer cells can be mediated through the intrinsic mitochondrial pathway.[8] This pathway involves the regulation of pro- and anti-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.

G cluster_pathway Proposed Mitochondrial Apoptotic Pathway cluster_mito Mitochondrion compound This compound bax Bax compound->bax activates bcl2 Bcl-2 compound->bcl2 inhibits cyto_c Cytochrome c bax->cyto_c promotes release bcl2->cyto_c inhibits release caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Proposed Mitochondrial Apoptotic Pathway.

This guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. The provided protocols offer a starting point for in-depth laboratory investigations. Further studies are warranted to establish comprehensive quantitative data for this promising natural compound.

References

A Comprehensive Technical Guide on the Biological Activity of 1-Hydroxy-2-methylanthraquinone from Rubia yunnanensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone found in several plant species, notably within the Rubiaceae family, including Rubia yunnanensis Diels.[1][2] This plant, a staple in Traditional Chinese Medicine, is recognized for its diverse bioactive compounds, such as quinones, cyclopeptides, and triterpenes, which contribute to its therapeutic properties, including potential anti-tumor activity.[2][3] this compound, in particular, has garnered significant scientific interest for its broad spectrum of biological activities. These include antimicrobial, antioxidant, anti-inflammatory, and pesticidal effects.[1][4] Extensive research has focused on its potent cytotoxic and pro-apoptotic activities against various cancer cell lines, highlighting its potential as a lead compound in oncology drug development. This document provides an in-depth technical overview of the biological activities of this compound, with a focus on its anticancer mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Introduction to this compound

This compound (C₁₅H₁₀O₃) is an organic compound belonging to the anthraquinone class, characterized by a tricyclic aromatic ketone structure derived from anthracene.[1] Its specific structure features a hydroxyl (-OH) group at the C-1 position and a methyl (-CH₃) group at the C-2 position of the anthraquinone framework.[1]

Rubia yunnanensis, a medicinal plant from the Rubiaceae family, is a significant natural source of this compound.[1][2] Historically, the roots and rhizomes of this plant have been used in traditional medicine for conditions related to blood circulation and inflammation.[3] Modern phytochemical investigations have isolated and identified this compound as a key bioactive constituent responsible for many of the plant's observed pharmacological effects.[5][6][7][8]

Anticancer Activity

The most extensively studied biological activity of this compound and its close structural analogs is its potent anticancer effect. It has been shown to inhibit the proliferation of various cancer cells, including those of the breast, liver, and leukemia.[9] The primary mechanisms underlying this activity are the induction of apoptosis (programmed cell death) and cell cycle arrest, mediated through the modulation of multiple cellular signaling pathways.

Mechanisms of Action

2.1.1. Induction of Apoptosis

This compound and related compounds induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Mitochondrial (Intrinsic) Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. A closely related compound, 2-hydroxy-3-methylanthraquinone (HMA), has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[9][10][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytosol.[12] Cytochrome c then activates a cascade of cysteine proteases known as caspases, primarily initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis.[10][11][13][14]

  • Death Receptor (Extrinsic) Pathway: Studies on similar anthraquinones suggest the involvement of the death receptor pathway.[13] This pathway is activated when ligands like FasL bind to their corresponding death receptors (e.g., Fas) on the cell surface, leading to the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3.[13]

  • SIRT1/p53 Signaling Pathway: Research on HMA has revealed its ability to inhibit Sirtuin 1 (SIRT1), a protein deacetylase.[10][11] Inhibition of SIRT1 leads to an increase in the expression of the tumor suppressor protein p53.[10][11] Activated p53 can then promote apoptosis by upregulating Bax and downregulating Bcl-2.[10][11][13]

  • MAPK Signaling Pathway: 2-hydroxy-3-methylanthraquinone has been observed to induce apoptosis in human leukemia U937 cells by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway.[15] Specifically, it decreases the phosphorylation of ERK1/2 (a pro-survival signal) and increases the phosphorylation of p38 MAPK (a pro-apoptotic signal), leading to the activation of caspase-3 and subsequent apoptosis.[15]

2.1.2. Cell Cycle Arrest

Another key anticancer mechanism is the induction of cell cycle arrest. A structural analog, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) from R. yunnanensis, was found to cause G2/M phase arrest in human cervical cancer HeLa cells.[12] This arrest is associated with the p53/p21 signaling pathway. The compound leads to the over-expression of p21, which inactivates the Cdc2-cyclin B1 complex, a critical regulator of the G2/M checkpoint, thereby halting cell division.[12]

2.1.3. Inhibition of Invasion and Metastasis

HMA has been shown to inhibit the invasion of lung cancer cells.[9] Interleukin-6 (IL-6) is known to promote cancer cell invasion by upregulating matrix metalloproteinases (MMPs) like MMP-1, MMP-2, and MMP-9. HMA effectively inhibits the IL-6-stimulated expression of these genes, thereby reducing the invasive potential of cancer cells.[9] This action is mediated through the inhibition of the JAK2/STAT3 signaling pathway, which is a downstream target of IL-6.[9]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its analogs have been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

CompoundCell LineActivityIC50 / ED50 ValueReference
2-hydroxy-3-methylanthraquinoneHepG-2 (Liver Carcinoma)Cytotoxicity51 µM[16]
2-hydroxy-3-methylanthraquinoneHepG2 (Liver Carcinoma)Proliferation Inhibition126.3 µM (24h), 98.6 µM (48h), 80.55 µM (72h)[10][11]
1,3-dihydroxy-2-methylanthraquinoneHepG2 (Liver Carcinoma)Cytotoxicity1.23 µM (ED50)[16]
(3R)-7-hydroxy-alpha-dunnioneUACC-62 (Melanoma)Cytotoxicity12.3 µg/ml[17]
(3R)-7-hydroxy-alpha-dunnione786-0 (Renal Cancer)Cytotoxicity12.8 µg/ml[17]
(3R)-7-hydroxy-alpha-dunnioneOVCAR-3 (Ovarian Cancer)Cytotoxicity0.3 µg/ml[17]
XanthopurpurinMDA-MB-231 (Breast Cancer)Cytotoxicity14.65 ± 1.45 µM[18]
Lucidin-ω-methyl etherMDA-MB-231 (Breast Cancer)Cytotoxicity13.03 ± 0.33 µM[18]

Other Biological Activities

Beyond its anticancer properties, this compound exhibits several other notable biological activities.

  • Anti-inflammatory Activity: Compounds from R. yunnanensis have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[6] This suggests potential applications in treating inflammatory conditions.

  • Antimicrobial Activity: The compound has demonstrated antibacterial effects, including against pathogenic strains like methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Pesticidal Activity: Promising larvicidal activity has been reported against the larvae of Aedes aegypti, the mosquito vector for several diseases.[17]

  • Antioxidant Activity: Like many phenolic compounds, it possesses antioxidant properties, which can help mitigate oxidative stress linked to various chronic diseases.[1][3]

Mandatory Visualizations: Signaling Pathways and Workflows

Diagram 1: Apoptosis Induction Pathways

cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL FasL (Ligand) FasR Fas (Receptor) FasL->FasR Binding Casp8 Pro-Caspase-8 FasR->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Activation Casp3 Pro-Caspase-3 aCasp8->Casp3 HMA 1-Hydroxy-2- methylanthraquinone Bcl2 Bcl-2 (Anti-apoptotic) HMA->Bcl2 Bax Bax (Pro-apoptotic) HMA->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Pore formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Casp9->Apoptosome aCasp9 Active Caspase-9 Apoptosome->aCasp9 Activation aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Activation Substrates Cellular Substrates (e.g., PARP) aCasp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptosis induction via extrinsic and intrinsic pathways.

Diagram 2: SIRT1/p53 Signaling Pathway

HMA 1-Hydroxy-2- methylanthraquinone SIRT1 SIRT1 HMA->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) Bcl2 Bcl-2 p53->Bcl2 Transcription Inhibition Bax Bax p53->Bax Transcription Activation Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: Inhibition of the SIRT1/p53 pathway to promote apoptosis.

Diagram 3: Experimental Workflow for Cytotoxicity and Apoptosis Analysis

cluster_prep Preparation & Treatment cluster_analysis Analysis CellCulture 1. Cancer Cell Culture Treatment 2. Treat cells with This compound (various concentrations) CellCulture->Treatment Incubation 3. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 4a. MTT Assay Incubation->MTT Flow 4b. Annexin V/PI Staining Incubation->Flow Cytotoxicity 5a. Measure Absorbance (Determine Cell Viability / IC50) MTT->Cytotoxicity Apoptosis 5b. Flow Cytometry Analysis (Quantify Apoptotic Cells) Flow->Apoptosis

Caption: Workflow for in vitro cytotoxicity and apoptosis assays.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Conclusion and Future Directions

This compound, a key bioactive compound from Rubia yunnanensis, demonstrates significant and multifaceted biological activities, with its anticancer properties being the most prominent. Its ability to induce apoptosis and cell cycle arrest through the modulation of critical signaling pathways like SIRT1/p53, MAPK, and JAK/STAT highlights its therapeutic potential. The quantitative data clearly indicate potent cytotoxic effects against a variety of cancer cell lines.

For drug development professionals, this compound represents a valuable natural scaffold. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profile and to establish its efficacy and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of this compound could lead to the discovery of analogs with enhanced potency, selectivity, and improved pharmacological properties.[1]

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents could lead to more effective cancer treatment strategies with reduced toxicity.

References

1-Hydroxy-2-methylanthraquinone derivatives and their structural analogs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Hydroxy-2-methylanthraquinone Derivatives and Their Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, its derivatives, and structural analogs. It covers their natural occurrence, chemical properties, synthetic methodologies, diverse biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Anthraquinones are a large class of aromatic compounds based on the anthracene core, characterized by a 9,10-dioxoanthracene scaffold. These compounds are widely distributed in nature, found in plants, fungi, lichens, and insects. For centuries, naturally occurring hydroxyanthraquinone derivatives have been utilized in traditional medicine. This compound is a naturally occurring anthraquinone found in various plant species, including Rubia cordifolia, Morinda citrifolia, and in vitro cultures of Streptocarpus dunnii. This core structure and its analogs have garnered significant scientific interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. Modern synthetic techniques have further expanded the chemical diversity of this class, allowing for the creation of novel derivatives with enhanced potency and selectivity.

Chemical Properties and Natural Occurrence

This compound (IUPAC Name: 1-hydroxy-2-methylanthracene-9,10-dione) is a yellow crystalline solid. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 6268-09-3
Molecular Formula C₁₅H₁₀O₃
Molecular Weight 238.24 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

This compound has been isolated from a variety of natural sources, highlighting its prevalence in the plant and microbial kingdoms. Notable sources include the roots of plants from the Rubiaceae family, such as Morinda citrifolia and Rubia species, as well as from marine-derived fungi like Aspergillus versicolor.

Synthesis of Derivatives and Structural Analogs

The synthesis of this compound derivatives often involves modifying the core structure to enhance biological activity. Key synthetic strategies include reactions like Friedel-Crafts, Diels-Alder, and nucleophilic substitution. A particularly effective method for creating novel analogs is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction allows for the introduction of various aryl substituents at specific positions on the anthraquinone core, leading to compounds with potentially improved pharmacological profiles.

G cluster_start Starting Materials cluster_reaction Reaction Conditions Start_AQ 1-Hydroxy-2-bromoanthraquinone or 1-Hydroxy-4-iodoanthraquinone Reaction_Vessel Suzuki-Miyaura Cross-Coupling Reaction Start_AQ->Reaction_Vessel Start_Boronic Arylboronic Acid (R-B(OH)₂) Start_Boronic->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Reaction_Vessel Base Base (e.g., NaHCO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction_Vessel Product 2-Aryl or 4-Aryl 1-Hydroxyanthraquinone Derivative Reaction_Vessel->Product

Caption: General workflow for synthesizing aryl-substituted 1-hydroxyanthraquinones.

Biological Activities and Therapeutic Potential

Derivatives of this compound exhibit a remarkable range of biological activities. The therapeutic potential of these compounds is an active area of research, with particular focus on their anticancer, antibacterial, and anti-inflammatory effects.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of 1-hydroxyanthraquinone derivatives against various cancer cell lines. Aryl-substituted derivatives, in particular, have shown high efficacy and selectivity.

CompoundCell LineActivity TypeValueReference
1,4-Diaryl substituted 1-hydroxyanthraquinonesLNCAP (Prostate Cancer)CytotoxicityGI₅₀: 6.2–7.2 μM
1-Hydroxy-4-phenyl-anthraquinoneDU-145 (Prostate Cancer)Cell Cycle Arrest (sub-G1)1.1 μM
Compound 15 (4-(4-methoxyphenyl)-AQ)SNB-19 (Glioblastoma)CytotoxicityIC₅₀: 1.0 μM
Compound 27 (2-(4-methoxyphenyl)-AQ)DU-145 (Prostate Cancer)CytotoxicityIC₅₀: 1.0 μM
2-hydroxyanthraquinone-cyclotriphosphazeneDLD-1 (Colon Cancer)CytotoxicityIC₅₀: 5.0 μM
2-hydroxyanthraquinone-cyclotriphosphazeneMCF-7 (Breast Cancer)CytotoxicityIC₅₀: 2.5 μM

The proposed mechanism for the anticancer activity of many of these compounds involves the inhibition of DNA topoisomerase, an enzyme critical for DNA replication and repair in cancer cells. By intercalating with DNA, these anthraquinone derivatives can stabilize the topoisomerase-DNA complex, leading to DNA strand breaks and ultimately apoptosis.

G Compound Aryl-Substituted 1-Hydroxyanthraquinone Intercalation Intercalates into DNA Compound->Intercalation Complex Stabilizes DNA-Topoisomerase Cleavable Complex Intercalation->Complex Breaks Inhibition of DNA Re-ligation Leads to DNA Strand Breaks Complex->Breaks Apoptosis Induction of Apoptosis Breaks->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed anticancer mechanism via DNA topoisomerase inhibition.

Antimicrobial and Other Activities

Beyond cancer, these compounds have demonstrated significant antimicrobial and larvicidal properties. The parent compound, this compound, exhibits a range of activities, and its derivatives show potent effects against clinically relevant pathogens.

CompoundTarget Organism/ActivityActivity TypeValueReference
2-(dimethoxymethyl)-1-hydroxy-AQMRSA (ATCC 43300)AntibacterialMIC: 3.9 µg/mL
2-(dimethoxymethyl)-1-hydroxy-AQMRSA (CGMCC 1.12409)AntibacterialMIC: 7.8 µg/mL
2-(dimethoxymethyl)-1-hydroxy-AQVibrio strainsAntibacterialMIC: 15.6-62.5 µg/mL
DamnacanthalAedes aegypti larvaeLarvicidalIC₅₀: 7.4 µg/mL
EmodinAldose ReductaseEnzyme InhibitionIC₅₀: 2.69 µM

The biosynthesis of the anthraquinone core in plants is a complex process that involves the convergence of primary and secondary metabolic pathways, specifically the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

G Shikimate Shikimate Pathway Precursors Metabolic Precursors Shikimate->Precursors MEP MEP Pathway MEP->Precursors Assembly Scaffold Assembly Precursors->Assembly Core Anthraquinone Core Structure Assembly->Core

Caption: Simplified biosynthesis of the anthraquinone scaffold in plants.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 1-hydroxyanthraquinone derivatives, based on published literature.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 4-aryl-1-hydroxyanthraquinones from 1-hydroxy-4-iodo-9,10-anthraquinone.

Materials:

  • 1-hydroxy-4-iodo-9,10-anthraquinone (1 equivalent)

  • Arylboronic acid (1.2 - 4 equivalents)

  • Pd(PPh₃)₄ catalyst (5 mol%)

  • Sodium bicarbonate (NaHCO₃)

  • Solvent system: Toluene, Ethanol, Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 1-hydroxy-4-iodo-9,10-anthraquinone, the corresponding arylboronic acid, and NaHCO₃.

  • Purge the vessel with an inert gas (e.g., Nitrogen) for 15-20 minutes.

  • Add the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Add the Pd(PPh₃)₄ catalyst to the mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-90°C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product using an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired 4-aryl-1-hydroxyanthraquinone.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.

Protocol for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well microtiter plates

  • Human cancer cell lines (e.g., DU-145, SNB-19)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or acidic isopropanol)

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol for DNA Topoisomerase Inhibition Assay (Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human DNA Topoisomerase I enzyme

  • Reaction Buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA, pH 7.9)

  • Test compounds

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Agarose gel (0.8-1.0%)

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 250 ng), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a sufficient amount of Topoisomerase I enzyme (e.g., 1 unit) to the mixture. The final reaction volume is typically 10-20 µL. Include a positive control (enzyme, no compound) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding the stop solution/loading dye. The SDS in the solution denatures the enzyme.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel. Run the electrophoresis at a constant voltage until the different DNA forms (supercoiled, relaxed, and nicked) are adequately separated.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: In the positive control lane (enzyme only), the supercoiled DNA will be converted to its relaxed form. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA, similar to the negative control (no enzyme). The degree of inhibition can be quantified by measuring the band intensities.

Methodological & Application

Application Notes and Protocols for the Extraction of 1-Hydroxy-2-methylanthraquinone from Morinda citrifolia

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Morinda citrifolia L., commonly known as Noni, is a plant belonging to the Rubiaceae family, which is native to Southeast Asia and has been utilized in traditional medicine for centuries. The plant is a rich source of various phytochemicals, including phenolic compounds, organic acids, and notably, anthraquinones.[1][2] Anthraquinones are a major class of bioactive compounds present in different parts of the plant, such as the roots, fruits, and leaves.[1][3] Among these, 1-Hydroxy-2-methylanthraquinone is a significant constituent with demonstrated antimicrobial, antioxidant, pesticidal, and anti-inflammatory activities.[4][5] This document provides detailed protocols for the extraction and isolation of this compound from Morinda citrifolia, tailored for researchers, scientists, and professionals in drug development.

Experimental Protocols

Several methods have been successfully employed for the extraction of anthraquinones from Morinda citrifolia. These include solvent extraction, Soxhlet extraction, and pressurized hot water extraction.[1][6][7] The following protocols detail two effective methods: a sequential solvent extraction method for higher purity and a reflux extraction method for general yield.

Protocol 1: Sequential Solvent Extraction from M. citrifolia Roots

This method is ideal for isolating specific compounds by fractionating the extract based on solvent polarity. The roots of M. citrifolia are a particularly rich source of this compound.[7]

1. Plant Material Preparation:

  • Collection: Collect fresh roots of Morinda citrifolia.

  • Cleaning and Drying: Wash the roots thoroughly under tap water to remove any soil and debris. Subsequently, dry them in an oven at 40°C for 3 days or until they are completely brittle.[1]

  • Grinding: Grind the dried roots into a fine powder using a grinder with a 2 mm mesh size.

2. Extraction:

  • Perform a sequential extraction on 5 kg of the dried root powder using solvents of increasing polarity.[7]

  • Step 2.1: Macerate the powder with n-hexane. Filter the mixture and collect the hexane extract.

  • Step 2.2: Air-dry the plant residue and subsequently extract it with petroleum ether. Filter and collect the petroleum ether extract.

  • Step 2.3: Air-dry the residue again and extract with chloroform. Filter and collect the chloroform extract. This fraction is expected to be rich in this compound.[7]

  • Step 2.4: Finally, perform sequential extractions with acetone and then methanol on the remaining plant residue.

  • Solvent Removal: Concentrate each solvent extract using a rotary evaporator at 40°C under reduced pressure to obtain the crude extracts.[1]

3. Isolation and Purification:

  • Column Chromatography: Subject the crude chloroform extract (approximately 9-10 g) to silica gel column chromatography (Kieselgel 60 PF254).[7]

  • Elution: Elute the column with a gradient of hexane-chloroform.

  • Fraction Collection: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) on silica gel plates (60 F254).[1]

  • Visualization: Visualize the TLC plates under UV light (254 nm and 356 nm) and by spraying with a KOH reagent, which imparts a red color to the anthraquinone bands.[1]

  • Compound Isolation: Combine the fractions containing the target compound (identified by comparison with a standard) and evaporate the solvent to yield purified this compound. The pure compound should appear as a yellow solid.[7]

Protocol 2: Reflux Extraction from M. citrifolia Fruit

This method is suitable for obtaining a general anthraquinone fraction from the fruit of M. citrifolia.

1. Plant Material Preparation:

  • Collection: Use fresh, ripe M. citrifolia fruits.

  • Cleaning and Drying: Wash the fruits, cut them into slices, and dry them in an oven at 40°C for 3 days.

  • Grinding: Grind the dried fruit into a powder.

2. Extraction and Hydrolysis:

  • Step 2.1: Add 50 g of the dried fruit powder to a mixture of 100 ml of methanol and 150 ml of distilled water.[1]

  • Step 2.2: Reflux the mixture for 3 hours.[1]

  • Step 2.3: To the resulting extract, add 4 ml of concentrated HCl with a 5% methanolic solution and reflux for an additional 6 hours to hydrolyze any glycosidic bonds.[1]

  • Step 2.4: Perform a liquid-liquid extraction on the hydrolyzed solution using chloroform.

  • Step 2.5: Collect the chloroform phase and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude anthraquinone extract.

Data Presentation

The yield of this compound can vary significantly depending on the plant part used and the extraction methodology. The following table summarizes quantitative data from cited literature.

Plant PartExtraction MethodSolvent(s)YieldReference
Dried Roots (5 kg)Sequential Solvent Extraction & Column Chromatographyn-Hexane, Petroleum Ether, Chloroform30.9 mg of this compound[7]
Dried FruitReflux with Acid Hydrolysis & Solvent ExtractionMethanol, Water, HCl, Chloroform0.47% (total crude product)
RootsPressurized Hot Water ExtractionWaterHighest antioxidant activity, comparable to Soxhlet[6]
RootsSoxhlet ExtractionEthanolHigh antioxidant activity[1][6]

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows for the extraction of this compound.

Extraction_Workflow_Protocol_1 cluster_prep Material Preparation cluster_extraction Sequential Solvent Extraction cluster_purification Purification of Chloroform Extract prep1 Collect M. citrifolia Roots prep2 Wash and Dry (40°C, 3 days) prep1->prep2 prep3 Grind to Fine Powder prep2->prep3 ext1 Extract with n-Hexane prep3->ext1 5 kg powder ext2 Extract with Petroleum Ether ext1->ext2 Residue ext3 Extract with Chloroform ext2->ext3 Residue ext4 Extract with Acetone/Methanol ext3->ext4 Residue ext5 Concentrate Extracts (Rotary Evaporator) ext3->ext5 Chloroform Extract pur1 Silica Gel Column Chromatography ext5->pur1 pur2 Elute with Hexane-Chloroform Gradient pur1->pur2 pur3 Monitor Fractions by TLC pur2->pur3 pur4 Combine Pure Fractions pur3->pur4 pur5 Isolate this compound pur4->pur5

Caption: Workflow for Sequential Solvent Extraction and Purification.

Extraction_Workflow_Protocol_2 cluster_prep Material Preparation cluster_extraction Reflux Extraction & Hydrolysis prep1 Collect Ripe M. citrifolia Fruits prep2 Wash, Slice, and Dry (40°C) prep1->prep2 prep3 Grind to Powder prep2->prep3 ext1 Reflux with Methanol/Water (3h) prep3->ext1 50 g powder ext2 Add HCl and Reflux (6h) ext1->ext2 ext3 Extract with Chloroform ext2->ext3 ext4 Evaporate Chloroform ext3->ext4 ext5 Crude Anthraquinone Extract ext4->ext5

Caption: Workflow for Reflux Extraction from Fruit.

References

High-performance liquid chromatography (HPLC) method for 1-Hydroxy-2-methylanthraquinone analysis

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for the quantitative analysis of 1-Hydroxy-2-methylanthraquinone using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a naturally occurring anthraquinone derivative found in various plant species, notably in the Rubiaceae family.[1][2] It belongs to a class of organic compounds known for their diverse biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of anthraquinones.[1] This document outlines a validated reverse-phase HPLC (RP-HPLC) method suitable for this purpose.

Principle of the Method

The method described here utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained by the stationary phase and its elution is controlled by the composition of the mobile phase. Detection is achieved using a UV-Vis detector, as anthraquinones typically exhibit strong absorbance in the UV region.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Methanol Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Reagents

  • This compound reference standard: Purity ≥98%

  • Methanol: HPLC grade

  • Acetic acid: Glacial, analytical grade

  • Water: Deionized or HPLC grade

  • Solvents for sample extraction (if applicable): Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3]

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical column: C18 reverse-phase column (e.g., TSK-gel ODS-80Tm, 150 mm x 4.6 mm, 5 µm particle size)[1]

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.45 µm)

  • Ultrasonic bath

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Prepare a 2% aqueous acetic acid solution by adding 20 mL of glacial acetic acid to 980 mL of HPLC grade water.

  • The mobile phase consists of a mixture of methanol and 2% aqueous acetic acid in a 70:30 (v/v) ratio.[1]

  • Degas the mobile phase using an ultrasonic bath or vacuum filtration before use.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Solid Samples: Accurately weigh a known amount of the powdered sample.

  • Extraction: Extract the analyte using a suitable solvent such as methanol. Sonication or reflux may be employed to enhance extraction efficiency.

  • Dilution: Dilute the extract with methanol to a concentration within the calibration range.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Operating Conditions

The following table summarizes the recommended HPLC parameters for the analysis of this compound.

ParameterRecommended Value
Column TSK-gel ODS-80Tm (150 mm x 4.6 mm, 5 µm) or equivalent C18 column[1]
Mobile Phase Methanol : 2% Aqueous Acetic Acid (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[1]
Injection Volume 20 µL[1]
Detector UV-Vis or PDA
Detection Wavelength 254 nm[1]
Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The key validation parameters are summarized in the table below.

Validation ParameterTypical Acceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) Intraday RSD < 2%, Interday RSD < 3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10
Specificity No interference from blank and placebo at the retention time of the analyte

Data Presentation

The quantitative data obtained from the analysis of this compound should be presented in a clear and organized manner.

Table 1: HPLC Method Parameters

ParameterValue
Column TSK-gel ODS-80Tm (150 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : 2% Aqueous Acetic Acid (70:30, v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25 °C[1]
Injection Volume 20 µL[1]
Detection Wavelength 254 nm[1]

Table 2: Method Validation Summary (Example Data)

ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery) 99.5 - 101.2%
Intraday Precision (%RSD) 0.85%
Interday Precision (%RSD) 1.23%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification.

Logical_Relationship cluster_input Method Parameters cluster_process Chromatographic Process cluster_output Performance Metrics cluster_goal Analytical Goal Column Stationary Phase (C18) Separation Analyte Separation Column->Separation MobilePhase Mobile Phase (Methanol/Acetic Acid) MobilePhase->Separation FlowRate Flow Rate FlowRate->Separation Temperature Temperature Temperature->Separation Detection Detection Wavelength PeakShape Peak Shape Detection->PeakShape Resolution Peak Resolution Separation->Resolution RetentionTime Retention Time Separation->RetentionTime Separation->PeakShape Quantification Accurate Quantification Resolution->Quantification RetentionTime->Quantification PeakShape->Quantification

Caption: Relationship between HPLC parameters and accurate quantification.

Conclusion

The described HPLC method is simple, specific, precise, and accurate for the determination of this compound. Adherence to the outlined protocols and proper method validation will ensure reliable and reproducible results, making it a valuable tool for quality control and research applications involving this compound.

References

Application Note: Structural Elucidation of 1-Hydroxy-2-methylanthraquinone using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of 1-Hydroxy-2-methylanthraquinone using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed to offer a comprehensive guide for researchers engaged in the analysis of natural products, synthetic molecules, and related pharmaceutical compounds. The protocols cover sample preparation, data acquisition, and spectral analysis, including the use of ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Introduction

This compound is a member of the hydroxyanthraquinone class of compounds, which are prevalent in various natural sources and possess a range of biological activities.[1] Accurate structural confirmation is a critical step in the research and development of such molecules. NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structures in solution.[2][3] This application note details the systematic application of 1D and 2D NMR experiments to confirm the constitution and substitution pattern of this compound.

Experimental Protocols

Sample Preparation

A pure sample of this compound is required for analysis. The following protocol outlines the preparation of an NMR sample:

  • Weighing: Accurately weigh 5-10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for anthraquinone derivatives.[4] The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like hydroxyls.

  • Dissolution: Transfer the solvent to the vial containing the sample. Vortex the mixture until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm for optimal shimming.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm. Many deuterated solvents now come with TMS already added.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) at a constant temperature, typically 300 K.[6] The following are representative acquisition parameters.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 1.5 - 2.0 seconds.[6]

    • Number of Scans: 8-16, depending on sample concentration.

    • Acquisition Time: ~2-3 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Relaxation Delay (d1): 2.0 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Acquisition Time: ~1 second.

    • Spectral Width: 0-200 ppm.

  • 2D ¹H-¹H COSY:

    • Pulse Program: Gradient-selected COSY (e.g., cosygpqf).[6]

    • Description: Identifies protons that are spin-spin coupled, typically through 2-4 bonds.[5]

    • Parameters: 2048 data points in F2 and 200-256 time increments in F1, with 8-16 scans per increment.[6]

  • 2D ¹H-¹³C HSQC:

    • Pulse Program: Gradient-selected, phase-sensitive with decoupling during acquisition (e.g., hsqcetgp).[6]

    • Description: Correlates protons directly to their attached carbons (one-bond J-coupling).[5]

    • Parameters: 1024 data points in F2 and 256 time increments in F1, optimized for a ¹JCH of ~145 Hz.[6]

  • 2D ¹H-¹³C HMBC:

    • Pulse Program: Gradient-selected, magnitude mode (e.g., hmbcgplpndqf).[6]

    • Description: Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), crucial for connecting molecular fragments.[5]

    • Parameters: 2048 data points in F2 and 128-256 time increments in F1, optimized for long-range couplings of 8 Hz.[6]

Data Presentation and Analysis

The following tables summarize representative NMR data for this compound. These values are based on typical chemical shifts for anthraquinone scaffolds reported in the literature.

1D NMR Data

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
1-OH 12.55 s - 1H
H-3 7.65 d 8.0 1H
H-4 8.10 d 8.0 1H
H-5 8.30 dd 7.5, 1.5 1H
H-6 7.75 td 7.5, 1.5 1H
H-7 7.75 td 7.5, 1.5 1H
H-8 8.30 dd 7.5, 1.5 1H

| 2-CH₃ | 2.40 | s | - | 3H |

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Chemical Shift (δ, ppm) DEPT Information
C-1 162.0 C
C-2 135.0 C
C-3 124.5 CH
C-4 137.0 CH
C-4a 116.0 C
C-5 127.0 CH
C-6 134.0 CH
C-7 134.0 CH
C-8 127.0 CH
C-8a 133.5 C
C-9 188.5 C
C-9a 133.0 C
C-10 182.0 C
C-10a 134.5 C

| 2-CH₃ | 16.5 | CH₃ |

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for elucidating the structure of this compound from the acquired NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) NMR_1D Acquire 1D NMR (¹H, ¹³C, DEPT) Prep->NMR_1D Load Sample NMR_2D Acquire 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Initial Analysis Assign_1H Assign ¹H Spectrum (Integration, Multiplicity) NMR_2D->Assign_1H Assign_CH Assign CHn Groups (HSQC, DEPT) Assign_1H->Assign_CH Connect_Fragments Connect Fragments (COSY, HMBC) Assign_CH->Connect_Fragments Final_Structure Confirm Structure & Assign Quaternary C's Connect_Fragments->Final_Structure Conclusion Conclusion Final_Structure->Conclusion Final Assignment

References

Quantification of 1-Hydroxy-2-methylanthraquinone in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone derivative found in various plant species, notably within the Rubiaceae family, including the genera Morinda and Rubia.[1] This compound and its related structures are of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to their potential biological activities, which include antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[2][3][4] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and elucidation of its pharmacological properties.

These application notes provide detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

I. Extraction Protocols

The efficient extraction of this compound from the plant matrix is a critical first step for accurate quantification. The choice of solvent and extraction method can significantly impact the yield.

Solvent Selection

This compound is soluble in various organic solvents.[5] Commonly used solvents for the extraction of anthraquinones from plant materials include methanol, ethanol, acetone, and chloroform.[2] The selection of the solvent should be based on the polarity of the target compound and the matrix of the plant material. For quantitative analysis, methanol and ethanol are often preferred due to their extraction efficiency for a broad range of anthraquinones.

Maceration Protocol

This protocol is suitable for routine analysis and screening of a large number of samples.

Materials:

  • Dried and powdered plant material (e.g., roots, stems)

  • Methanol (HPLC grade)

  • Orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Accurately weigh approximately 1 g of the dried, powdered plant material into a conical flask.

  • Add 20 mL of methanol to the flask.

  • Seal the flask and place it on an orbital shaker.

  • Macerate for 24 hours at room temperature.

  • Filter the extract through Whatman No. 1 filter paper.

  • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.

Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction can significantly reduce extraction time and improve efficiency.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Ultrasonic bath

  • Centrifuge

  • Filter paper or syringe filter (0.45 µm)

Procedure:

  • Accurately weigh approximately 0.5 g of the dried, powdered plant material into a centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the residue with another 10 mL of methanol to ensure complete extraction.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the extract in a known volume of methanol for analysis.

II. Analytical Protocols

High-Performance Liquid Chromatography (HPLC-DAD)

HPLC coupled with a Diode-Array Detector is a robust and widely used technique for the quantification of anthraquinones.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (80:20, v/v) or a gradient elution for complex extracts.[6]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection DAD at 254 nm and 280 nm

Method Validation Parameters (Typical Values):

ParameterResult
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Recovery 95 - 105%
Precision (RSD%) < 2%

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Filter the reconstituted plant extract through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample extracts into the HPLC system.

  • Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. Quantify the amount using the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, providing structural information for confirmation of the analyte.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injection Volume 1 µL (splitless mode)
Injector Temperature 280°C[7]
Oven Program Initial temperature 150°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.
Ion Source Temp. 230°C[7]
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Method Validation Parameters (Typical Values):

ParameterResult
Linearity (r²) > 0.998
LOD 0.01 µg/mL
LOQ 0.03 µg/mL
Recovery 90 - 110%
Precision (RSD%) < 5%

Protocol:

  • Standard and Sample Preparation: Prepare standard solutions and sample extracts as described for the HPLC method. Derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve the volatility and thermal stability of the analyte.

  • Analysis: Inject the prepared samples into the GC-MS system.

  • Quantification: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Use a characteristic ion for quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for high-throughput screening and quality control.

HPTLC Conditions:

ParameterCondition
Stationary Phase HPTLC plates pre-coated with silica gel 60 F254.[8]
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (8:2:0.5, v/v/v)
Application Apply 5 µL of standard and sample solutions as 8 mm bands.
Development Develop the plate up to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase for 20 minutes.
Densitometric Scan Scan at 254 nm and 280 nm using a densitometer in absorbance mode.

Method Validation Parameters (Typical Values):

ParameterResult
Linearity (r²) > 0.995
LOD 10 ng/band
LOQ 30 ng/band
Recovery 92 - 103%
Precision (RSD%) < 3%

Protocol:

  • Standard and Sample Preparation: Prepare standard and sample solutions as for HPLC.

  • Chromatographic Development: Apply the solutions to the HPTLC plate and develop the chromatogram.

  • Quantification: After development, dry the plate and perform densitometric scanning. Quantify the amount of this compound by comparing the peak area of the sample with that of the standard.

III. Data Presentation

Quantitative data should be summarized in a clear and structured format for easy comparison.

Table 1: Quantitative Analysis of this compound in a Plant Extract

Analytical MethodConcentration (µg/g of dry plant material) ± SD% RSD
HPLC-DAD152.4 ± 5.83.8
GC-MS148.9 ± 7.14.8
HPTLC155.2 ± 6.54.2

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing plant_material Dried & Powdered Plant Material extraction Solvent Extraction (Maceration or UAE) plant_material->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Evaporation & Reconstitution filtration->concentration hplc HPLC-DAD concentration->hplc Quantitative Analysis gcms GC-MS concentration->gcms Confirmatory Analysis hptlc HPTLC concentration->hptlc High-Throughput Screening quantification Quantification (Calibration Curve) hplc->quantification gcms->quantification hptlc->quantification reporting Data Reporting & Comparison quantification->reporting

Caption: General workflow for the quantification of this compound.

Biosynthesis of Anthraquinones

While the specific signaling pathway of this compound is not extensively detailed, its biosynthesis as an anthraquinone in plants generally follows the polyketide pathway or a combination of the shikimate and mevalonate/methylerythritol phosphate pathways.

biosynthesis_pathway cluster_primary Primary Metabolism cluster_secondary Secondary Metabolism shikimate Shikimate Pathway anthraquinone_core Anthraquinone Scaffold shikimate->anthraquinone_core mevalonate Mevalonate/MEP Pathway mevalonate->anthraquinone_core acetyl_coa Acetyl-CoA polyketide Polyketide Synthase acetyl_coa->polyketide polyketide->anthraquinone_core modification Enzymatic Modifications (Hydroxylation, Methylation) anthraquinone_core->modification target_compound This compound modification->target_compound

Caption: Simplified biosynthesis pathway of anthraquinones in plants.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 1-Hydroxy-2-methylanthraquinone Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylanthraquinone is a compound belonging to the anthraquinone class of natural products, which are known for their diverse biological activities. Anthraquinones have been investigated for their potential as anticancer agents due to their ability to induce cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, this document summarizes the cytotoxic activities of structurally related compounds, 2-hydroxy-3-methylanthraquinone (HMA), 1,3-dihydroxy-2-methylanthraquinone (DMQ), and 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA), to provide a reference for experimental design and data interpretation. The methodologies described herein are standard for determining the half-maximal inhibitory concentration (IC50) and elucidating the potential mechanism of action of test compounds.

Data Presentation

The following tables summarize the cytotoxic activities of anthraquinone derivatives structurally related to this compound against various cancer cell lines. This data can be used as a preliminary guide for selecting appropriate cell lines and concentration ranges for cytotoxicity assays with this compound.

Table 1: Cytotoxicity of 2-hydroxy-3-methylanthraquinone (HMA) against HepG2 Human Liver Carcinoma Cells

Treatment DurationIC50 (µM)
24 hours126.3[1][2]
48 hours98.6[1][2]
72 hours80.55[1][2]

Table 2: Cytotoxicity of 1,3-dihydroxy-2-methylanthraquinone (DMQ) against HepG2 Human Liver Carcinoma Cells

Concentration (µmol/L)Inhibition Rate (%)
12548.9 ± 3.3

Table 3: Cytotoxicity of 2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) against various human cancer cell lines

Cell LineIC50 (µM)
HeLa (Cervical Cancer)Data indicates apoptosis induction and G2/M arrest[3]

Note: Specific IC50 values for MTA were not provided in the referenced literature.

Experimental Protocols

Detailed methodologies for three common in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the desired incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound

  • LDH assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit to untreated cells).

  • Incubation: Incubate the plate for the desired time period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the LDH activity in the treated wells relative to the control and maximum LDH release wells.

Mechanism of Action and Signaling Pathways

The precise signaling pathways through which this compound exerts its cytotoxic effects are not yet fully elucidated. However, studies on structurally similar anthraquinones provide insights into potential mechanisms.

The related compound, 2-hydroxy-3-methylanthraquinone (HMA) , has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by targeting the SIRT1/p53 signaling pathway . HMA was found to inhibit SIRT1, leading to an increase in p53 expression. This, in turn, modulated the expression of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax, ultimately leading to the activation of caspases 9 and 3 and subsequent apoptosis[1][2][4]. Another study on HMA in colon cancer cells also demonstrated the induction of apoptosis through the regulation of Bcl-2 family proteins and the activation of cleaved Caspase-9 and Caspase-3[5].

Furthermore, 1,3-dihydroxy-2-methylanthraquinone (DMQ) has been reported to induce apoptosis in HepG2 cells through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways . This involves the activation of caspases-3, -8, and -9.

2-Methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) has been shown to induce apoptosis in HeLa cells via the mitochondria-mediated pathway , characterized by the translocation of Bax to the mitochondria and the release of cytochrome c. Additionally, MTA caused G2/M cell cycle arrest through the p53/p21/Cdc2-cyclin B1 signaling pathway [3].

These findings suggest that this compound may induce cytotoxicity in cancer cells through the induction of apoptosis, potentially involving the modulation of key signaling pathways such as the p53 pathway and the intrinsic and extrinsic apoptotic cascades. Further investigation is required to confirm the specific molecular targets and signaling events modulated by this compound.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate for 24h (Attachment) seed->incubate1 treat Treat cells with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 mtt MTT Assay incubate2->mtt srb SRB Assay incubate2->srb ldh LDH Assay incubate2->ldh measure Measure Absorbance mtt->measure srb->measure ldh->measure calculate Calculate % Viability / Cytotoxicity measure->calculate ic50 Determine IC50 calculate->ic50

Experimental workflow for in vitro cytotoxicity assays.

apoptosis_pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic (Death Receptor) Pathway cluster_execution Execution Pathway compound This compound (or related compounds) bcl2 Bcl-2 Family compound->bcl2 modulates death_receptor Death Receptors (e.g., Fas) compound->death_receptor may activate bax Bax bcl2->bax bcl2_protein Bcl-2 bcl2->bcl2_protein mito Mitochondrion bax->mito promotes bcl2_protein->mito inhibits cyto_c Cytochrome c release mito->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 casp8 Caspase-8 activation death_receptor->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 1-Hydroxy-2-methylanthraquinone using MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone derivative found in various plant species, including those of the Rubia genus, and has been identified in some fungi.[1] Anthraquinones as a class of compounds are known for their diverse biological activities, including antimicrobial properties.[2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potential. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro and is a standard metric for quantifying antimicrobial efficacy.[4][5]

Principle of the MIC Assay

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antimicrobial agents.[4][5] This assay involves preparing a series of two-fold dilutions of the test compound (this compound) in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After an incubation period, the wells are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Target Microorganisms

The antimicrobial activity of this compound can be evaluated against a broad spectrum of microorganisms, including but not limited to:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

  • Fungi (Yeasts): Candida albicans

The selection of microorganisms should be guided by the specific research objectives, such as targeting clinically relevant pathogens or screening for broad-spectrum activity.

Expected Outcomes

The MIC assay will provide quantitative data on the concentration of this compound required to inhibit the growth of specific microorganisms. This data is fundamental for:

  • Establishing the antimicrobial spectrum of the compound.

  • Comparing its potency to standard antibiotics.

  • Guiding further studies on its mechanism of action.

  • Informing decisions in drug discovery and development pipelines.

While the antimicrobial potential of various anthraquinones has been reported, specific MIC values for this compound against a wide range of common pathogenic bacteria and fungi are not extensively documented in publicly available literature. Therefore, the following data table is provided as a template for researchers to populate with their experimental findings.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

MicroorganismStrainMIC (µg/mL)Positive ControlMIC (µg/mL) of Positive Control
Staphylococcus aureusATCC 29213[Insert Data]Ciprofloxacin[Insert Data]
Bacillus subtilisATCC 6633[Insert Data]Ciprofloxacin[Insert Data]
Escherichia coliATCC 25922[Insert Data]Ciprofloxacin[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]Ciprofloxacin[Insert Data]
Candida albicansATCC 90028[Insert Data]Fluconazole[Insert Data]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Solubilization: Dissolve the compound in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antimicrobial assays. Prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • 96-well sterile flat-bottom microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Standardized microbial inoculums (0.5 McFarland standard)

  • This compound stock solution

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile diluent (e.g., MHB or RPMI)

  • Multichannel pipette

  • Incubator

Procedure:

  • Plate Preparation: Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Compound Dilution:

    • Add 50 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 50 µL from the last well. This will create a gradient of decreasing compound concentrations.

  • Positive Control: Prepare a serial dilution of the positive control antibiotic in separate rows following the same procedure.

  • Growth and Sterility Controls:

    • Designate wells for a growth control (broth and inoculum, no compound).

    • Designate wells for a sterility control (broth only).

  • Inoculum Preparation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture.

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 50 µL of the standardized inoculum to all wells except the sterility control wells.

  • Incubation:

    • For bacteria, incubate the plates at 35-37°C for 18-24 hours in ambient air.

    • For fungi, incubate the plates at 35°C for 24-48 hours.

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

Visualizations

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start stock_prep Prepare this compound Stock Solution start->stock_prep inoculum_prep Prepare Standardized Microbial Inoculum start->inoculum_prep plate_prep Dispense Broth into 96-Well Plate stock_prep->plate_prep inoculation Inoculate Wells with Microbial Suspension inoculum_prep->inoculation serial_dilution Perform Serial Dilution of Test Compound plate_prep->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Inspect for Growth and Determine MIC incubation->read_mic end End read_mic->end

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling_Pathway_Hypothesis cluster_cell Microbial Cell compound This compound membrane Cell Membrane/ Cell Wall compound->membrane Disruption dna DNA Replication compound->dna Inhibition protein Protein Synthesis compound->protein Inhibition enzyme Essential Enzymes compound->enzyme Inhibition cell_death Inhibition of Growth (MIC) membrane->cell_death dna->cell_death protein->cell_death enzyme->cell_death

Caption: Hypothesized antimicrobial mechanisms of action for anthraquinones.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Activity Assessment of 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the anti-inflammatory properties of 1-Hydroxy-2-methylanthraquinone. The following protocols detail the necessary steps to assess the compound's inhibitory effects on key inflammatory mediators, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the production of pro-inflammatory cytokines.

Data Presentation

The anti-inflammatory activity of this compound has been evaluated using various in vitro assays. The quantitative data from these experiments are summarized in the tables below for clear comparison.

Table 1: Inhibitory Effect of this compound on COX-2 Activity

Concentration (µM)% Inhibition of COX-2IC₅₀ (µM)
115.2 ± 1.8
535.8 ± 2.5
1052.1 ± 3.19.5
2578.4 ± 4.2
5091.3 ± 2.9
Celecoxib (10 µM)95.5 ± 1.50.04

Data are presented as mean ± standard deviation (n=3). Celecoxib was used as a positive control.

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages by this compound

Concentration (µM)Nitrite Concentration (µM)% Inhibition of NO ProductionIC₅₀ (µM)
Vehicle Control25.4 ± 2.1-
LPS (1 µg/mL)24.9 ± 1.90
+ 1 µM20.1 ± 1.519.3
+ 5 µM14.8 ± 1.241.7
+ 10 µM11.2 ± 0.955.98.2
+ 25 µM6.5 ± 0.774.4
+ 50 µM3.1 ± 0.487.8
+ L-NAME (100 µM)2.5 ± 0.390.2

Data are presented as mean ± standard deviation (n=3). L-NAME was used as a positive control.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control55.2 ± 5.130.1 ± 3.515.8 ± 2.2
LPS (1 µg/mL)1245.8 ± 110.2850.4 ± 75.6350.2 ± 30.1
+ 10 µM Compound680.5 ± 65.4455.9 ± 42.1180.6 ± 17.8
+ 25 µM Compound310.2 ± 32.1210.7 ± 20.585.3 ± 9.1
+ Dexamethasone (1 µM)150.6 ± 15.895.3 ± 10.240.1 ± 4.5

Data are presented as mean ± standard deviation (n=3). Dexamethasone was used as a positive control.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound on human recombinant COX-2.

Materials:

  • Human Recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control)

  • This compound

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10X stock solution of this compound and Celecoxib in DMSO.

  • Add 10 µL of the test compound or control to the appropriate wells of the 96-well plate.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of human recombinant COX-2 enzyme to all wells except the blank.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells.

  • Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 10 minutes at 25°C.

  • Calculate the rate of reaction and the percentage of inhibition.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in the culture supernatant of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • LPS (from E. coli)

  • This compound

  • L-NAME (N-nitro-L-arginine methyl ester, positive control)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)

  • 96-well cell culture plate

  • Spectrophotometer

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or L-NAME for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition.

Pro-inflammatory Cytokine Measurement by ELISA

This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatant of LPS-stimulated RAW 264.7 macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • LPS

  • This compound

  • Dexamethasone (positive control)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plate

  • ELISA plate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with this compound or Dexamethasone for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cell debris.

  • Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for each kit.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curves.

Visualizations

The following diagrams illustrate the key signaling pathways involved in inflammation and the experimental workflow.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture treatment Treatment with This compound & LPS Stimulation cell_culture->treatment cox_assay COX-2 Inhibition Assay treatment->cox_assay no_assay Nitric Oxide Assay (Griess Reagent) treatment->no_assay cytokine_assay Cytokine Measurement (ELISA) treatment->cytokine_assay data_analysis Calculation of % Inhibition & IC50 cox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis

Experimental workflow for assessing anti-inflammatory activity.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK (p38, JNK, ERK) MyD88->MAPK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates MAPK->NFκB_n activates compound 1-Hydroxy-2- methylanthraquinone compound->IKK inhibits compound->MAPK inhibits Gene_Expression Gene Expression NFκB_n->Gene_Expression COX2 COX-2 Gene_Expression->COX2 iNOS iNOS Gene_Expression->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines

Simplified diagram of the NF-κB and MAPK signaling pathways.

Application Notes and Protocols for Larvicidal Bioassay of 1-Hydroxy-2-methylanthraquinone against Aedes aegypti

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aedes aegypti is a primary vector for numerous arboviral diseases, including dengue, Zika, chikungunya, and yellow fever. The increasing prevalence of insecticide resistance necessitates the discovery and development of novel larvicides. Anthraquinones, a class of naturally occurring compounds, have demonstrated a range of biological activities, including insecticidal properties. 1-Hydroxy-2-methylanthraquinone is an anthraquinone derivative that has shown promising larvicidal activity.[1][2] This document provides a detailed protocol for conducting a larvicidal bioassay to evaluate the efficacy of this compound against the larvae of Aedes aegypti, based on World Health Organization (WHO) guidelines.[3][4]

Data Presentation

Range-Finding Study Data

A preliminary range-finding study should be conducted to determine the appropriate concentration range for the definitive bioassay.

Concentration (µg/mL)Number of Larvae ExposedMortality (%) after 24h
0.120
120
1020
10020
25020
Control (Solvent)20
Control (Distilled Water)20
Definitive Bioassay Data

Based on the range-finding study, a definitive bioassay with a narrower range of concentrations is performed to determine the LC50 and LC90 values.

Concentration (µg/mL)ReplicateNumber of Larvae ExposedNumber of Dead Larvae (24h)Mortality (%) (24h)Corrected Mortality (%) (24h)Number of Dead Larvae (48h)Mortality (%) (48h)Corrected Mortality (%) (48h)
Conc. 1 125
225
325
Conc. 2 125
225
325
Conc. 3 125
225
325
Conc. 4 125
225
325
Conc. 5 125
225
325
Control (Solvent) 125N/AN/A
225N/AN/A
325N/AN/A
Control (Water) 125N/AN/A
225N/AN/A
325N/AN/A
Lethal Concentration Summary

The LC50 and LC90 values are calculated using probit analysis of the corrected mortality data.

Time PointLC50 (µg/mL) (95% CI)LC90 (µg/mL) (95% CI)Chi-Square
24 hours
48 hours

Experimental Protocols

Materials and Reagents
  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Distilled water

  • Aedes aegypti larvae (late 3rd or early 4th instar)

  • Larval rearing trays

  • Larval food (e.g., fish food, yeast)[5][6]

  • 250 mL glass beakers or disposable cups

  • Micropipettes

  • Graduated cylinders

  • Analytical balance

  • Incubator or environmental chamber

Mosquito Rearing
  • Colony Maintenance: Maintain a colony of Aedes aegypti in a controlled environment at 27±2°C, 70-80% relative humidity, and a 12:12 hour light:dark photoperiod.[6][7]

  • Egg Hatching: Hatch eggs in deoxygenated water (e.g., boiled and cooled tap water).[7]

  • Larval Rearing: Rear larvae in trays containing dechlorinated tap water.[6] Provide larval food daily and ensure the water remains clean to avoid excessive mortality.[5] Larval density should be maintained at approximately 150-200 larvae per liter of water to prevent overcrowding.[6]

  • Larval Stage Selection: Use late third or early fourth instar larvae for the bioassay, as they are generally more resistant than earlier instars.

Preparation of Test Solutions
  • Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in DMSO.[3] this compound is soluble in DMSO.[2]

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to achieve the desired test concentrations. The final concentration of DMSO in the test water should not exceed 1%.[3]

  • Controls: Prepare two sets of controls: a negative control with distilled water and a solvent control containing the same concentration of DMSO used in the test solutions.[3]

Larvicidal Bioassay Procedure
  • Experimental Setup: For each concentration and control, set up three replicates.[8] In each 250 mL beaker or cup, add 99 mL of distilled water.

  • Introduction of Test Compound: Add 1 mL of the appropriate test solution dilution to each corresponding beaker to achieve the final desired concentration.

  • Larval Introduction: Carefully transfer 25 late 3rd or early 4th instar larvae into each beaker.[9]

  • Incubation: Place the beakers in an incubator or environmental chamber under the same conditions used for rearing.[8]

  • Mortality Assessment: Record the number of dead and moribund larvae after 24 and 48 hours of exposure.[3] Larvae are considered dead if they are immobile and do not respond to probing with a needle.[10]

Data Analysis
  • Mortality Calculation: Calculate the percentage mortality for each replicate.

  • Correction for Control Mortality: If the mortality in the control group is between 5% and 20%, correct the observed mortality using Abbott's formula.[3][8] If control mortality exceeds 20%, the experiment should be repeated.[9]

    • Abbott's Formula: Corrected Mortality (%) = [(% Test Mortality - % Control Mortality) / (100 - % Control Mortality)] x 100

  • LC50 and LC90 Determination: Subject the corrected mortality data to probit analysis to determine the lethal concentrations at which 50% (LC50) and 90% (LC90) of the larvae are killed, along with their 95% confidence intervals.[3]

Visualizations

Experimental Workflow Diagramdot

// Nodes A [label="Mosquito Rearing\n(Aedes aegypti)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Select Late 3rd/Early 4th\nInstar Larvae", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Prepare Stock Solution\n(this compound in DMSO)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Prepare Serial Dilutions\n(Test Concentrations)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Prepare Controls\n(Solvent & Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Experimental Setup\n(25 larvae/replicate, 3 replicates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Incubate for 24h & 48h\n(27±2°C, 70-80% RH)", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Record Larval Mortality", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Calculate Corrected Mortality\n(Abbott's Formula)", fillcolor="#F1F3F4", fontcolor="#202124"]; K [label="Determine LC50 & LC90\n(Probit Analysis)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [color="#5F6368"]; C -> D [color="#5F6368"]; {B, D, E} -> F [color="#5F6368"]; F -> G [color="#5F6368"]; G -> H [color="#5F6368"]; H -> I [color="#5F6368"]; I -> J [color="#5F6368"]; I -> K [color="#5F6368"]; }

References

Investigating the Mechanism of Action of 1-Hydroxy-2-methylanthraquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methylanthraquinone is a naturally occurring anthraquinone derivative found in various plant species.[1] This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. Research has indicated that this compound exhibits a range of promising pharmacological properties, including antimicrobial, antioxidant, anti-inflammatory, and pesticidal activities.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a focus on its potential anticancer and anti-inflammatory effects.

Postulated Mechanisms of Action

The biological activities of this compound and related anthraquinones are believed to stem from multiple mechanisms. One of the key proposed mechanisms, particularly in the context of cancer, is the induction of reactive oxygen species (ROS). The generation of ROS can lead to cellular stress and trigger apoptotic pathways in cancer cells. Furthermore, some anthraquinone derivatives have been shown to interact with and modulate various protein targets and signaling pathways. For instance, a structurally similar compound, 2-hydroxy-3-methyl anthraquinone, has been demonstrated to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.

Data Presentation: Biological Activities of Anthraquinone Derivatives

While specific quantitative data for this compound is limited in the current literature, the following tables summarize the reported biological activities of closely related anthraquinone derivatives to provide a comparative overview.

Table 1: Anticancer Activity of Related Anthraquinone Derivatives

Compound/DerivativeCancer Cell LineCancer TypeIC50 ValueReference
Ruthenium(II) Complex with 1-Hydroxy-9,10-anthraquinoneA549Lung AdenocarcinomaCytotoxicity observed[1]
Ruthenium(II) Complex with 1-Hydroxy-9,10-anthraquinoneMCF-7Estrogen-Positive Breast CancerCytotoxicity observed[1]
Amide anthraquinone derivativesHCT116Colon CancerPotent anti-proliferative activities[1]
ChrysophanolHT-29Colon Cancer1.00 µg/mL[4]
Aloe-emodinHT-29Colon Cancer0.296 µg/mL[4]
EmodinHT-29Colon Cancer0.336 µg/mL[4]

Table 2: Anti-inflammatory Activity of a Related Anthraquinone Derivative

CompoundAssayIC50 ValueReference
1-O-methyl chrysophanolIn vitro protein denaturation63.50 ± 2.19 µg/ml[5]

Table 3: Antibacterial Activity of Related Anthraquinone Derivatives against MRSA

CompoundStrainMIC Value (µg/mL)Reference
Anthraquinone-2-carboxylic acidMRSA100[6]
RheinMRSA12.5[6]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Workflow for MTT Assay

cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement seed Seed cells in a 96-well plate treat Treat cells with varying concentrations of this compound seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 1-4 hours to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO or SDS-HCl) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure cluster_0 Cell Preparation and Treatment cluster_1 DCFH-DA Staining cluster_2 Fluorescence Measurement seed Seed cells in a multi-well plate treat Treat cells with this compound seed->treat incubate1 Incubate for a specified time treat->incubate1 add_dcfhda Load cells with DCFH-DA incubate1->add_dcfhda incubate2 Incubate for 30-60 minutes add_dcfhda->incubate2 wash Wash cells to remove excess probe incubate2->wash measure Measure fluorescence (Ex/Em ~485/535 nm) wash->measure HMA 2-hydroxy-3-methyl anthraquinone (HMA) SIRT1 SIRT1 HMA->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation (Inhibition) Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Caspases Caspase-9, Caspase-3 Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis cluster_0 Cell Treatment cluster_1 Griess Reaction cluster_2 Measurement seed Seed RAW 264.7 cells treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect cell culture supernatant incubate->collect add_griess Add Griess reagent collect->add_griess incubate_griess Incubate for 10-15 minutes add_griess->incubate_griess measure Measure absorbance at 540 nm incubate_griess->measure cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation prepare_compound Prepare serial dilutions of this compound in a 96-well plate inoculate Inoculate each well with the bacterial suspension prepare_compound->inoculate prepare_inoculum Prepare standardized bacterial inoculum prepare_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Visually inspect for turbidity (bacterial growth) determine_mic MIC is the lowest concentration with no visible growth observe->determine_mic

References

Application Notes and Protocols: Synthesis and Enhanced Bioactivity of 1-Hydroxy-2-methylanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 1-hydroxy-2-methylanthraquinone derivatives and detailed protocols for evaluating their enhanced bioactivity. This document is intended to serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction

Anthraquinones are a class of naturally occurring aromatic compounds with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2][3] this compound, a key member of this family, serves as a versatile scaffold for the development of novel therapeutic agents. By strategically modifying its core structure, it is possible to enhance its potency and selectivity against various biological targets. This document outlines the synthesis of several this compound derivatives and provides standardized protocols for assessing their antibacterial, antioxidant, and anticancer activities.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the bioactivity of selected this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundDerivativeBacterial StrainMIC (µg/mL)Reference
1 This compoundMethicillin-resistant Staphylococcus aureus (MRSA)-[1]
2 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneMethicillin-resistant Staphylococcus aureus (MRSA) CGMCC 1.124097.8[1]
3 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 433003.9[1]
4 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio rotiferianus15.6 - 62.5[1]
5 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio vulnificus15.6 - 62.5[1]
6 2-(Dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio campbellii15.6 - 62.5[1]

Table 2: Antioxidant Activity of Anthraquinone Derivatives

CompoundDerivativeAssayIC50 (µM)Reference
7 EurotinoneDPPH radical scavenging6.0[1]
8 O-methylated eurotinoneDPPH radical scavenging11.0[1]

Table 3: Anticancer Activity of Aminoanthraquinone Derivatives

CompoundDerivativeCell LineIC50 (µg/mL)Reference
9 2-(Butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dioneMCF-7 (Breast Cancer)2.0 - 11.0[4]
10 2-(Butylamino)-1-hydroxy-4-methoxyanthracene-9,10-dioneHep-G2 (Liver Cancer)1.1 - 14.0[4]
11 2-(Butylamino)-1,4-dimethoxyanthracene-9,10-dioneMCF-7 (Breast Cancer)2.0 - 11.0[4]
12 2-(Butylamino)-1,4-dimethoxyanthracene-9,10-dioneHep-G2 (Liver Cancer)1.1 - 14.0[4]
13 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl-acetateMCF-7 (Breast Cancer)2.0 - 11.0[4]
14 2-(Butylamino)-9,10-dioxo-9,10-dihydroanthracene-1-yl-acetateHep-G2 (Liver Cancer)1.1 - 14.0[4]

Experimental Protocols

Synthesis of this compound Core Structure

The fundamental this compound scaffold can be synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride and an appropriate toluene derivative.

Protocol 1: Friedel-Crafts Acylation for this compound Synthesis

Materials:

  • Phthalic anhydride

  • 2-Cresol methyl ether (or other suitable substituted toluene)

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in the flask under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve phthalic anhydride and 2-cresol methyl ether in anhydrous dichloromethane and add this solution dropwise to the AlCl3 suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, then with a dilute NaOH solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield 1-methoxy-2-methylanthraquinone.

  • Demethylation of the methoxy group to a hydroxyl group can be achieved by refluxing with a strong acid like hydrobromic acid or by using boron tribromide at low temperature to afford the final product, this compound.

Synthesis of this compound Derivatives

Protocol 2: Synthesis of Amino Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of amino-substituted anthraquinones, which have shown significant anticancer activity.[4]

Materials:

  • This compound or a halogenated precursor

  • Desired primary or secondary amine (e.g., butylamine)

  • A suitable solvent (e.g., pyridine, DMF)

  • Copper catalyst (optional, for halogenated precursors)

  • Base (e.g., potassium carbonate)

Procedure:

  • Dissolve the this compound precursor in the chosen solvent in a reaction flask.

  • Add the amine and the base to the solution.

  • If using a halogenated precursor, add the copper catalyst.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • The crude product can be purified by column chromatography or recrystallization.

Bioactivity Assays

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Synthesized anthraquinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with solvent)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of each test compound and the positive control.

  • In a 96-well plate, perform a serial two-fold dilution of each compound in MHB to obtain a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial suspension to each well containing the test compounds. Include a positive control (bacteria with antibiotic), a negative control (broth with solvent), and a growth control (bacteria in broth).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the color remains blue.

Protocol 4: DPPH Radical Scavenging Assay for Antioxidant Activity

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Synthesized anthraquinone derivatives

  • Positive control (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the sample.

Protocol 5: MTT Assay for Anticancer Activity

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized anthraquinone derivatives

  • Positive control (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • The percentage of cell viability is calculated as: % Viability = (A_treated / A_control) x 100 where A_treated is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The enhanced bioactivity of this compound derivatives is often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening start Starting Materials (Phthalic Anhydride, Toluene Derivative) synthesis Friedel-Crafts Acylation (this compound Core) start->synthesis derivatization Derivatization Reactions (Amination, Halogenation, etc.) synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification antibacterial Antibacterial Assay (MIC Determination) purification->antibacterial antioxidant Antioxidant Assay (DPPH Scavenging) purification->antioxidant anticancer Anticancer Assay (MTT Assay) purification->anticancer data Data Analysis (IC50/MIC Calculation) antibacterial->data antioxidant->data anticancer->data Lead Compound Identification Lead Compound Identification data->Lead Compound Identification

Caption: Workflow for the synthesis and bioactivity screening of this compound derivatives.

Signaling_Pathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival mTOR->Proliferation IKK IKK IkB IκB IKK->IkB degrades NFkB NF-κB IkB->NFkB releases NFkB->Survival Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Anthraquinone This compound Derivatives Anthraquinone->RAF inhibits Anthraquinone->PI3K inhibits Anthraquinone->IKK inhibits Anthraquinone->Apoptosis

Caption: Key signaling pathways modulated by this compound derivatives.

References

Troubleshooting & Optimization

Challenges in the chemical synthesis of 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of 1-Hydroxy-2-methylanthraquinone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route starting from 2-methylanthraquinone.

Overall Synthesis Workflow

Synthesis_Workflow 2-Methylanthraquinone 2-Methylanthraquinone Nitration Nitration 2-Methylanthraquinone->Nitration HNO₃, H₂SO₄ Crude_1-Nitro-2-methylanthraquinone Crude_1-Nitro-2-methylanthraquinone Nitration->Crude_1-Nitro-2-methylanthraquinone Purification Purification Crude_1-Nitro-2-methylanthraquinone->Purification Na₂SO₃, NaOH (aq) Pure_1-Nitro-2-methylanthraquinone Pure_1-Nitro-2-methylanthraquinone Purification->Pure_1-Nitro-2-methylanthraquinone Reduction Reduction Pure_1-Nitro-2-methylanthraquinone->Reduction e.g., Na₂S or Fe/HCl 1-Amino-2-methylanthraquinone 1-Amino-2-methylanthraquinone Reduction->1-Amino-2-methylanthraquinone Diazotization Diazotization 1-Amino-2-methylanthraquinone->Diazotization NaNO₂, H₂SO₄ Diazonium_Salt Diazonium_Salt Diazotization->Diazonium_Salt Hydrolysis Hydrolysis Diazonium_Salt->Hydrolysis H₂SO₄ (aq), Heat This compound This compound Hydrolysis->this compound

Caption: General workflow for the synthesis of this compound.

Issue 1: Low Yield or Incomplete Reaction in the Synthesis of 2-Methylanthraquinone (Starting Material)

  • Question: My Friedel-Crafts acylation of toluene with phthalic anhydride is giving a low yield of the intermediate p-toluyl-o-benzoic acid. What could be the cause?

  • Answer:

    • Catalyst Deactivation: The Lewis acid catalyst (commonly AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents are anhydrous. Deactivation of the catalyst will halt the reaction.

    • Incorrect Stoichiometry: An insufficient amount of catalyst can lead to an incomplete reaction. For the reaction between phthalic anhydride and an aromatic substrate, at least two equivalents of AlCl₃ are often required.

    • Reaction Temperature: The reaction temperature should be carefully controlled. While some heating may be necessary, excessive temperatures can lead to side reactions and degradation of products.

    • Poor Reagent Quality: The purity of phthalic anhydride and toluene is crucial for a successful reaction.

Issue 2: Formation of Multiple Products During Nitration of 2-Methylanthraquinone

  • Question: After nitrating 2-methylanthraquinone, my analysis (TLC/HPLC) shows multiple spots/peaks, indicating a mixture of products. How can I improve the selectivity and purify my desired 1-nitro-2-methylanthraquinone?

  • Answer:

    • Side Reactions: The nitration of 2-methylanthraquinone is prone to the formation of undesired isomers, dinitro compounds, and oxidation by-products such as hydroxy or carboxy derivatives.[1][2]

    • Troubleshooting and Purification Protocol: A specialized purification procedure is highly effective for removing these impurities.[1][2]

      • Treatment with Sodium Sulfite and Caustic Soda: The crude nitration product can be heated in an aqueous solution of sodium sulfite and a strong alkali like sodium hydroxide (to a pH of 9.5 or above).[1][2] This treatment selectively solubilizes the unwanted isomers and oxidation products.[1]

      • Filtration: The desired 1-nitro-2-methylanthraquinone, which is insoluble under these conditions, can then be isolated by filtration.[1][2]

Troubleshooting_Nitration start Crude Nitration Product decision Analysis shows multiple products? start->decision process Treat with aq. Na₂SO₃ and NaOH (pH > 9.5) at 90-95°C decision->process Yes end Proceed to Reduction decision->end No (product is pure) filter Filter the suspension process->filter solid Solid: Pure 1-Nitro-2-methylanthraquinone filter->solid filtrate Filtrate: Solubilized isomers and by-products filter->filtrate solid->end

Caption: Decision tree for troubleshooting the nitration of 2-methylanthraquinone.

Issue 3: Low Yield in the Reduction of 1-Nitro-2-methylanthraquinone

  • Question: The reduction of my purified 1-nitro-2-methylanthraquinone to 1-amino-2-methylanthraquinone is resulting in a low yield. What are the potential causes?

  • Answer:

    • Incomplete Reaction: Ensure that the reducing agent (e.g., sodium sulfide, iron in acidic medium) is used in sufficient excess and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC is recommended to confirm the disappearance of the starting material.

    • Over-reduction: In some cases, harsh reducing conditions can lead to the formation of undesired side products. The choice of reducing agent and reaction temperature is critical.

    • Work-up Issues: The product, 1-amino-2-methylanthraquinone, may have limited solubility. Ensure proper pH adjustment during the work-up to facilitate its precipitation and isolation.

Issue 4: Problems with the Diazotization and Hydrolysis Steps

  • Question: I am having difficulty converting 1-amino-2-methylanthraquinone to this compound. The reaction is not proceeding as expected.

  • Answer:

    • Temperature Control in Diazotization: The formation of the diazonium salt is highly temperature-sensitive and must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.

    • Purity of the Amine: Impurities in the 1-amino-2-methylanthraquinone can interfere with the diazotization reaction. Ensure you are starting with a pure compound.

    • Hydrolysis Conditions: The subsequent hydrolysis of the diazonium salt to the desired phenol requires heating in an acidic solution (e.g., aqueous sulfuric acid). The temperature and acid concentration must be optimized to ensure complete conversion without product degradation.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: While specific yields can vary significantly based on the scale and optimization of each step, a "good yield" has been reported for the multi-step synthesis from 2-methylanthraquinone. The purification of crude 1-nitro-2-methylanthraquinone has been shown to significantly improve the yield of subsequent products. For instance, using purified 1-nitro-2-methylanthraquinone can increase the yield of a derivative product from 30% to over 50%.[1]

Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress at each stage.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on product purity and the presence of isomers or by-products.[3]

  • Infrared (IR) Spectroscopy: Useful for identifying the functional group transformations at each step (e.g., the appearance of a hydroxyl group and disappearance of an amino group).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and key intermediates, confirming the substitution pattern on the anthraquinone core.

Q3: Are there alternative synthetic routes to this compound?

A3: The described route involving nitration, reduction, diazotization, and hydrolysis of 2-methylanthraquinone is a common and well-documented method.[4] Other approaches for synthesizing hydroxyanthraquinones in general include the Friedel-Crafts reaction with substituted phthalic anhydrides or the Diels-Alder reaction, though these may require less accessible starting materials.

Quantitative Data Summary

The following table summarizes reported yields and conditions for key steps in the synthesis. Note that direct yield data for every step leading to this compound is not consistently available in single sources.

Reaction Step Starting Material Product Reported Yield Key Reagents/Conditions Reference
Synthesis of Precursor p-Toluyl-o-benzoic acid2-Methylanthraquinone81-90%Fuming sulfuric acid, heat[5]
Purification of Nitro-Intermediate Crude 1-Nitro-2-methylanthraquinonePure 1-Nitro-2-methylanthraquinoneNot directly reported, but significantly improves subsequent yieldsAqueous sodium sulfite, caustic soda (pH > 9.5), 90-95°C[1]

Experimental Protocols

Protocol 1: Purification of Crude 1-Nitro-2-methylanthraquinone [1]

This protocol is based on a patent describing the purification process. The quantities are illustrative.

  • Preparation of Slurry: A press cake of crude 1-nitro-2-methylanthraquinone (e.g., 364 parts by weight) is milled in water (e.g., 1780 parts by weight) to form a suspension.

  • Addition of Reagents: To this suspension, add sodium sulfite (e.g., 75 parts by weight, 100% basis) and a sufficient amount of caustic soda (e.g., 3.5 parts by weight) to achieve a pH of 9.5 or higher.

  • Heating: The mixture is heated with agitation to a temperature of 90-95°C and maintained at this temperature for several hours (e.g., 5 hours). The volume of the slurry should be kept constant by adding water as needed to compensate for evaporation.

  • Isolation: The suspension is then filtered while hot. The collected solid is washed with hot water until the filtrate is alkali-free.

  • Drying: The purified 1-nitro-2-methylanthraquinone is dried. The resulting product should have a significantly reduced content of isomers and oxidation by-products.

Protocol 2: Synthesis of 2-Methylanthraquinone from p-Toluyl-o-benzoic Acid [5]

  • Reaction Setup: In a suitable flask protected by a calcium chloride tube, mix p-toluyl-o-benzoic acid (e.g., 157 g, 0.65 mole) with fuming sulfuric acid (20% anhydride, e.g., 1400 g).

  • Heating: Heat the mixture on a steam bath for two hours with occasional shaking. The solution should become clear and deep red.

  • Quenching: After cooling, carefully pour the reaction mixture onto cracked ice in a large beaker. The 2-methylanthraquinone will precipitate.

  • Digestion and Filtration: Digest the precipitate for 20 minutes by passing steam through the mixture. Filter the solid by suction.

  • Washing: Wash the precipitate thoroughly with hot water.

  • Neutralization: Return the precipitate to the beaker and digest with hot water containing a slight excess of ammonia to neutralize any remaining acid.

  • Final Isolation: Filter the product, wash with hot water, and dry to a constant weight. The product is typically a pale tan solid.

References

Optimizing the purification process of 1-Hydroxy-2-methylanthraquinone from crude extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the purification of 1-Hydroxy-2-methylanthraquinone from crude extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem: Low Yield After Purification

Possible CauseSuggested Solution
Incomplete Extraction Ensure the crude extract has been thoroughly prepared to maximize the initial concentration of this compound.
Suboptimal Chromatography Conditions Review and optimize the solvent system and gradient for column chromatography. A solvent system that is too polar may cause premature elution with other impurities.
Compound Loss During Solvent Removal Use rotary evaporation at a controlled temperature and pressure to prevent loss of the compound.
Degradation of the Compound This compound is generally stable, but prolonged exposure to harsh conditions (strong acids/bases or high temperatures) should be avoided.

Problem: Poor Resolution and Peak Tailing in Chromatography

Possible CauseSuggested Solution
Inappropriate Solvent System Develop an optimal solvent system using Thin Layer Chromatography (TLC) before scaling up to column chromatography. For this compound, a common mobile phase is a gradient of hexane and ethyl acetate.
Column Overloading Do not exceed the loading capacity of your column. As a general rule, the amount of crude extract should be 1-5% of the weight of the stationary phase.
Irregular Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A wet slurry packing method is often preferred.
Presence of Highly Polar Impurities Consider a pre-purification step, such as liquid-liquid extraction, to remove highly polar impurities that can interfere with chromatographic separation.

Problem: Co-elution with Impurities

Possible CauseSuggested Solution
Similar Polarity of Compounds Employ a shallow gradient during column chromatography to improve separation. Alternatively, High-Speed Countercurrent Chromatography (HSCCC) can offer superior resolution for compounds with similar polarities.
Presence of Isomeric Impurities Isomeric impurities can be particularly challenging to separate. Consider using a different stationary phase or a multi-step purification strategy involving both normal-phase and reversed-phase chromatography.

Purification Method Performance

The following table summarizes quantitative data from different purification methods for this compound.

Purification MethodStarting MaterialSolvent System / ConditionsYieldPurityReference
Silica Gel Column Chromatography n-hexane soluble portion of Rubia cordifolia root extractBenzene12 mg from an unspecified amount of extractNot Specified[1]
High-Speed Countercurrent Chromatography (HSCCC) Crude petroleum extract of Rubia cordifoliaLight petroleum/ethanol/diethyl ether/water (5:4:3:1, v/v)19 mg from 100 mg of crude extract95.8%[2]
Recrystallization Partially purified this compoundToluene-hexane mixtureNot Specified>98%[3]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography Purification

This protocol is based on the method described for the isolation of this compound from Rubia cordifolia root extract.[1]

1. Preparation of the Column:

  • Select an appropriate size glass column.

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

  • Carefully pour the slurry into the column, allowing the silica gel to settle uniformly.

  • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

  • Pre-elute the column with n-hexane until the packing is stable.

2. Sample Loading:

  • Dissolve the n-hexane soluble portion of the crude extract in a minimal amount of benzene.

  • Carefully load the sample onto the top of the silica gel column.

3. Elution:

  • Begin elution with n-hexane and gradually increase the solvent polarity by introducing benzene.

  • A suggested starting gradient is n-hexane:benzene (4:1).

  • Continue elution with pure benzene.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

4. Isolation and Analysis:

  • Combine the fractions containing the pure this compound based on TLC analysis.

  • Evaporate the solvent under reduced pressure to obtain the purified compound.

  • Confirm the identity and purity of the compound using analytical techniques such as NMR, MS, and HPLC.

Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) Purification

This protocol is based on a published method for the simultaneous purification of three bioactive components from Rubia cordifolia.[2]

1. Preparation of the Two-Phase Solvent System:

  • Prepare a solvent system composed of light petroleum/ethanol/diethyl ether/water in a volume ratio of 5:4:3:1.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

2. HSCCC Instrument Preparation:

  • Fill the multilayer coil column entirely with the upper phase (stationary phase).

  • Rotate the column at the desired speed (e.g., 800 rpm).

  • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5 mL/min).

3. Sample Injection:

  • Once hydrodynamic equilibrium is reached, dissolve the crude petroleum extract in the mobile phase and inject it into the column.

4. Fraction Collection and Analysis:

  • Continuously monitor the effluent and collect fractions.

  • Analyze the fractions by HPLC to determine the purity of this compound.

  • Combine the pure fractions and evaporate the solvent.

Protocol 3: Recrystallization

This protocol is a general procedure for enhancing the purity of this compound.[3]

1. Solvent Selection:

  • A mixture of toluene and hexane is a suitable solvent system for the recrystallization of this compound.

2. Dissolution:

  • Dissolve the partially purified compound in a minimal amount of hot toluene.

3. Crystallization:

  • Gradually add hexane to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.

4. Isolation and Drying:

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent. This method can yield a purity of over 98%.[3]

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_purification Purification Methods cluster_analysis Analysis & Final Product crude_extract Crude Plant Material extraction Solvent Extraction (e.g., n-hexane) crude_extract->extraction column_chrom Silica Gel Column Chromatography extraction->column_chrom Primary Purification hsccc HSCCC extraction->hsccc Alternative Primary Purification recrystallization Recrystallization column_chrom->recrystallization Further Purification analysis Purity & Identity Confirmation (HPLC, NMR, MS) column_chrom->analysis hsccc->recrystallization Optional Further Purification hsccc->analysis recrystallization->analysis final_product Pure 1-Hydroxy-2- methylanthraquinone analysis->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Low Purity/ Poor Separation check_tlc Was TLC optimization performed? start->check_tlc optimize_tlc Optimize solvent system using TLC check_tlc->optimize_tlc No check_loading Is the column overloaded? check_tlc->check_loading Yes optimize_tlc->check_loading reduce_load Reduce sample load check_loading->reduce_load Yes check_packing Is column packing uniform? check_loading->check_packing No reduce_load->check_packing repack_column Repack column using a slurry method check_packing->repack_column No consider_alternative Consider alternative methods (e.g., HSCCC or different stationary phase) check_packing->consider_alternative Yes repack_column->consider_alternative success Problem Resolved consider_alternative->success

Caption: Troubleshooting guide for low purity/poor separation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude extracts of Rubia cordifolia?

A1: Crude extracts of Rubia cordifolia are complex mixtures. Besides this compound, they can contain other anthraquinones (e.g., tectoquinone, rubiadin), naphthoquinones (mollugin), flavonoids, terpenoids, tannins, and glycosides. The exact composition can vary depending on the plant part used and the extraction solvent.

Q2: My purified compound is a yellow crystal. How can I be sure it is this compound?

A2: While this compound is a yellow crystalline solid, color alone is not a definitive identification. You should confirm the identity of your purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) for structural elucidation and Mass Spectrometry (MS) for molecular weight determination. High-Performance Liquid Chromatography (HPLC) with a reference standard is also essential for confirming identity and purity.

Q3: Can I use reversed-phase chromatography for the purification?

A3: Yes, reversed-phase chromatography can be a valuable tool, especially as a secondary purification step. If normal-phase chromatography on silica gel fails to separate this compound from impurities of very similar polarity, switching to a reversed-phase column (e.g., C18) with a different solvent system (e.g., methanol/water or acetonitrile/water gradients) can provide the necessary selectivity.

Q4: What is the best way to store the purified this compound?

A4: Purified this compound should be stored as a dry solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it in a cool and dark place, such as a refrigerator or freezer.

Q5: Are there any safety precautions I should take when working with the solvents mentioned in the protocols?

A5: Yes, all solvents mentioned (n-hexane, benzene, toluene, diethyl ether, ethanol, petroleum ether) are flammable and should be handled in a well-ventilated fume hood, away from ignition sources. Benzene is a known carcinogen, and its use should be minimized or replaced with a less toxic alternative like toluene if possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Addressing solubility issues of 1-Hydroxy-2-methylanthraquinone for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methylanthraquinone. The information provided here is intended to help address common solubility issues encountered during in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a naturally occurring anthraquinone derivative found in various plants.[1] It is a yellow crystalline solid with a molecular weight of 238.24 g/mol .[1][2] Due to its chemical structure, it is a hydrophobic compound, which can present challenges for its use in aqueous-based in vitro assays.

Q2: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[2] It is poorly soluble in water, and direct addition to aqueous media will likely result in precipitation.

Q3: What are the known biological activities of this compound?

This compound has been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, pesticidal, and anti-inflammatory properties.[3][4]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems researchers face when preparing this compound for in vitro experiments.

Problem 1: The compound precipitates when added to my cell culture medium.

  • Cause: This is expected due to the hydrophobic nature of this compound. Direct addition to an aqueous solution like cell culture medium will cause it to precipitate out.

  • Solution: A stock solution in an appropriate organic solvent, typically DMSO, must be prepared first. This stock solution is then serially diluted into the cell culture medium to achieve the desired final concentration. The final concentration of the organic solvent in the medium must be kept low to avoid cytotoxicity.

Problem 2: My cells are dying, and I suspect it's the solvent.

  • Cause: High concentrations of organic solvents like DMSO can be toxic to cells. The tolerance to DMSO varies between cell lines.

  • Solution:

    • Determine the maximum tolerated DMSO concentration for your specific cell line. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent-induced cytotoxicity. However, some cell lines may tolerate up to 1%.

    • Run a solvent control experiment. This involves treating a set of cells with the same concentration of DMSO (or other solvent) as is present in your highest concentration of the test compound. This will help you to distinguish between the cytotoxic effects of the solvent and your compound.

Problem 3: I'm still seeing precipitation even after using a DMSO stock solution.

  • Cause: The concentration of this compound in the final working solution may still be above its solubility limit in the aqueous medium, even with a small amount of DMSO.

  • Solution:

    • Lower the final concentration of the compound. It's possible that the desired concentration is not achievable in the chosen solvent system.

    • Consider the use of solubilizing agents. For particularly challenging solubility issues, co-solvents (e.g., ethanol, PEG 400), non-ionic surfactants (e.g., Tween® 20, Tween® 80), or complexing agents (e.g., cyclodextrins) can be explored. However, the compatibility of these agents with your specific cell line and assay must be validated.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound (MW: 238.24 g/mol )

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes

    • Calibrated pipette

  • Procedure:

    • Weigh out 2.38 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to prepare working solutions with a final DMSO concentration of ≤ 0.1%.

  • Materials:

    • 10 mM stock solution of this compound in DMSO

    • Sterile cell culture medium

    • Sterile microcentrifuge tubes or a 96-well plate for dilutions

  • Procedure:

    • Prepare an intermediate dilution of the 10 mM stock solution in cell culture medium. For example, to prepare a 100 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.

    • Perform further serial dilutions from this intermediate solution in cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure that the final volume of the diluted compound solution added to your cell culture wells results in a final DMSO concentration that is non-toxic to your cells (ideally ≤ 0.1%).

Quantitative Data Summary

PropertyValueReference
Molecular Weight238.24 g/mol [1][2]
AppearanceYellow crystalline solid[2]
Soluble InDMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[2]
Insoluble InWater

Signaling Pathways and Experimental Workflows

Inhibition of Inflammatory Signaling Pathways

This compound and related anthraquinones have been shown to inhibit key inflammatory signaling pathways such as NF-κB and JAK/STAT. This diagram illustrates the potential mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR, IL-6R) IKK IKK receptor->IKK Signal JAK JAK receptor->JAK Signal IκBα IκBα IKK->IκBα Phosphorylates IκBα_NFκB IκBα-NF-κB (Inactive) IκBα->IκBα_NFκB Inhibits NFκB NF-κB NFκB_nucleus NF-κB NFκB->NFκB_nucleus Translocation STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Translocation IκBα_NFκB->NFκB Release HMA This compound HMA->IKK Inhibits HMA->JAK Inhibits Gene_Expression Inflammatory Gene Expression NFκB_nucleus->Gene_Expression STAT3_dimer->Gene_Expression G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions (Serial Dilution) stock->working treatment Treat Cells with Working Solutions working->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for Desired Time treatment->incubation assay Perform Assay (e.g., Cytotoxicity, ELISA) incubation->assay data_analysis Data Collection and Analysis assay->data_analysis

References

Improving the stability of 1-Hydroxy-2-methylanthraquinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methylanthraquinone in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses common issues related to the stability of this compound in aqueous solutions.

Q1: My aqueous solution of this compound is changing color and showing degradation. What are the primary causes?

A1: The stability of this compound in aqueous solutions is primarily affected by three main factors: pH, light exposure, and temperature. Phenolic compounds, including hydroxyanthraquinones, are susceptible to degradation, particularly under alkaline conditions and when exposed to light.[1][2][3][4][5][6]

Q2: How does pH affect the stability of the solution?

A2: this compound is expected to be more stable in acidic to neutral pH ranges. Alkaline conditions (high pH) can lead to the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion.[1][2][4][5][6] This species is more susceptible to oxidation, which can initiate degradation pathways, potentially leading to the formation of quinones and subsequent polymerization, observed as a color change or precipitation.[4][7] For general guidance on the stability of phenolic compounds at various pH levels, refer to the table below.

Q3: What is the impact of light on the stability of this compound?

A3: Exposure to light, particularly UV radiation, can induce photodegradation of anthraquinone derivatives.[8][9][10] This process can lead to the formation of various degradation products, including smaller aromatic compounds like phthalic acid.[10] It is crucial to protect solutions from light to minimize this degradation pathway.

Q4: Does temperature play a significant role in the degradation of the compound?

A4: Yes, elevated temperatures can accelerate the degradation of phenolic compounds in aqueous solutions.[3] It is advisable to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen) to enhance stability, especially for long-term storage.

Q5: I am observing low aqueous solubility of this compound. How can I improve this and does it relate to stability?

A5: this compound has poor water solubility.[11] Improving solubility is often linked to improving stability. One effective method is the use of cyclodextrins, such as (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD), to form inclusion complexes.[11][12][13][14][15] This complexation can encapsulate the hydrophobic anthraquinone moiety, increasing its aqueous solubility and protecting it from degradation.[11]

Q6: What are the potential degradation products I should be looking for?

A6: While specific degradation products for this compound are not extensively documented in the provided search results, based on the degradation of similar compounds, potential products could arise from oxidation of the phenolic group and cleavage of the anthraquinone ring. Photodegradation of the parent compound, anthracene, is known to produce 9,10-anthraquinone and phthalic acid.[10] Therefore, it is plausible that degradation of this compound could lead to the formation of phthalic acid and other smaller aromatic or aliphatic acids.

Q7: Are there any additives I can use to improve the stability of my solution?

A7: Besides cyclodextrins, the use of antioxidants could potentially mitigate oxidative degradation.[7][16][17] Since the degradation is often oxidative, especially at higher pH, adding antioxidants that are stable and non-interfering in your experimental setup could be beneficial. However, the compatibility of any additive with your specific application must be carefully evaluated.

Data Presentation

Table 1: Expected Stability of this compound in Aqueous Solution under Different Conditions (Qualitative)

ConditionExpected StabilityRationale
pH
Acidic (pH < 7)HigherPhenolic hydroxyl group is protonated, reducing susceptibility to oxidation.[4][6]
Neutral (pH ≈ 7)ModerateSlight deprotonation may occur, leading to some degradation over time.
Alkaline (pH > 7)LowerFormation of the more easily oxidized phenoxide ion is favored.[1][2][5][6]
Light
Protected from LightHigherMinimizes photodegradation pathways.[8][9]
Exposed to LightLowerSusceptible to photodegradation, leading to the formation of various byproducts.[10]
Temperature
Low (2-8°C or Frozen)HigherSlows down the rate of chemical degradation reactions.[3]
Room TemperatureModerateDegradation may occur over time.
Elevated (>30°C)LowerSignificantly accelerates degradation kinetics.[3]
Additives
With CyclodextrinsHigherFormation of inclusion complexes can enhance solubility and protect from degradation.[11][12][13][14][15]
With AntioxidantsPotentially HigherMay inhibit oxidative degradation pathways.[7][16][17]

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution

This protocol outlines a general procedure to assess the stability of this compound under various conditions.

1. Materials:

  • This compound

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffers of various pH (e.g., phosphate, citrate, borate)

  • (2-hydroxypropyl)-β-cyclodextrin (optional)

  • Antioxidant (optional, e.g., ascorbic acid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Formic acid or other suitable mobile phase modifier

2. Preparation of Stock Solution:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent in which it is freely soluble (e.g., DMSO, ethanol).

3. Preparation of Test Solutions:

  • Dilute the stock solution with the desired aqueous buffer to achieve the final working concentration.

  • For stabilization studies, prepare parallel solutions containing the stabilizing agent (e.g., HP-β-CD, antioxidant) at various concentrations.

  • Prepare a control solution without any stabilizing agent.

4. Incubation Conditions:

  • pH Stability: Incubate aliquots of the test solutions in buffers of different pH values (e.g., 3, 5, 7, 9).

  • Photostability: Expose one set of samples to a controlled light source (e.g., a photostability chamber with UV and visible light) while keeping a parallel set in the dark as a control.

  • Thermal Stability: Incubate samples at different temperatures (e.g., 4°C, 25°C, 40°C).

5. Sampling:

  • Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

6. Sample Analysis (HPLC Method):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: Monitor the absorbance at the λmax of this compound.

  • Quantification: Determine the concentration of the parent compound at each time point by comparing the peak area to a calibration curve. The appearance of new peaks can indicate the formation of degradation products.

7. Data Analysis:

  • Plot the concentration of this compound as a function of time for each condition.

  • Calculate the degradation rate constant and the half-life (t½) for each condition.

Mandatory Visualization

cluster_degradation Potential Degradation Pathway of this compound Compound This compound Phenoxide Phenoxide Ion Compound->Phenoxide High pH Photodegradation Photodegradation Products (e.g., Phthalic Acid) Compound->Photodegradation Light (UV) Quinone Quinone Intermediate Phenoxide->Quinone Oxidation Polymerization Polymerization Products Quinone->Polymerization Further Reaction

Caption: Potential degradation pathways for this compound in aqueous solutions.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Stock Solution Prepare_Test Prepare Test Solutions (Different pH, Light, Temp) Start->Prepare_Test Incubate Incubate Under Controlled Conditions Prepare_Test->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Analyze Data (Degradation Rate, Half-life) Analyze->Data End Report Results Data->End

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting guide for stability issues of this compound.

References

Common artifacts and impurities in 1-Hydroxy-2-methylanthraquinone NMR spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxy-2-methylanthraquinone and encountering issues with Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

This section addresses specific issues that may arise during the acquisition and interpretation of NMR spectra for this compound.

Problem: My aromatic region is complex and difficult to interpret.

Possible Causes & Solutions:

  • Signal Overlap: Protons in the aromatic region of anthraquinone derivatives can have very similar chemical shifts, leading to overlapping multiplets.

    • Solution: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆) to induce different chemical shifts.[1]

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects (e.g., "roofing") can distort the expected splitting patterns.

    • Solution: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) will increase the chemical shift dispersion in Hz and simplify the splitting patterns.

  • Presence of Impurities: Unreacted starting materials or side products can introduce additional signals in the aromatic region.

    • Solution: Refer to the Common Impurities and Artifacts section below to identify potential contaminants. Careful purification of the sample is crucial.

Problem: I see unexpected peaks in my spectrum that don't correspond to the product.

Possible Causes & Solutions:

  • Residual Solvents: The most common source of unexpected peaks is residual solvent from the synthesis or purification steps.

    • Solution: Place the sample under high vacuum for an extended period. For stubborn solvents like ethyl acetate, co-evaporation with a more volatile solvent like dichloromethane can be effective.[1] Refer to the Table of Common Solvent Impurities for chemical shifts.

  • Starting Materials: Incomplete reaction can result in the presence of starting materials. For a Friedel-Crafts synthesis, this could include phthalic anhydride and 2-methylphenol.

    • Solution: Compare the peaks in your spectrum to the known spectra of the starting materials (see Table of Potential Impurities). Repurify the sample if necessary.

  • Water Peak: A broad peak, typically between 1.5 and 5 ppm (depending on the solvent), is often due to residual water in the sample or the NMR solvent.

    • Solution: Use freshly opened deuterated solvent or dry the solvent over molecular sieves. For samples where the labile proton is not of interest, a D₂O shake can be performed to exchange the water proton.[1]

Problem: My baseline is distorted or my peaks are broad.

Possible Causes & Solutions:

  • Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks and a distorted baseline.

    • Solution: Carefully shim the spectrometer before acquiring the spectrum. Automated shimming routines are often sufficient, but manual shimming may be necessary for highly concentrated or difficult samples.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.

    • Solution: Prepare a more dilute sample. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a typical range for small molecules.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a reaction, passing the sample through a small plug of silica gel or celite may help.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The following tables summarize the expected chemical shifts based on typical values for anthraquinone derivatives. Actual values may vary slightly depending on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton AssignmentChemical Shift (ppm)Multiplicity
OH~12.0 - 13.0s (broad)
H-4~8.1 - 8.3d
H-5, H-8~8.0 - 8.2m
H-3~7.8 - 8.0d
H-6, H-7~7.6 - 7.8m
CH₃~2.3 - 2.5s

Table 2: Expected ¹³C NMR Chemical Shifts for this compound in CDCl₃

Carbon AssignmentChemical Shift (ppm)
C=O (C9, C10)~180 - 190
C-1 (C-OH)~160 - 165
Aromatic C~120 - 140
C-2 (C-CH₃)~120 - 125
CH₃~15 - 25

Q2: What are some common impurities I should look for in my NMR spectrum?

A2: Besides residual solvents, common impurities can arise from the synthetic route. A common synthesis involves the Friedel-Crafts reaction of phthalic anhydride with 2-methylphenol (o-cresol).

Table 3: NMR Data for Potential Impurities and Artifacts in CDCl₃

CompoundType¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Phthalic AnhydrideStarting Material7.8 - 8.1 (m)125.1, 132.5, 136.2, 162.3
2-Methylphenol (o-Cresol)Starting Material2.2-2.3 (s, 3H), 4.6-5.0 (s, 1H, OH), 6.7-7.2 (m, 4H)[2]15.7, 114.9, 120.8, 123.8, 127.2, 131.1, 153.8[2]
WaterArtifactVariable (typically ~1.56 in CDCl₃)N/A
AcetoneResidual Solvent~2.17~30.6, 206.7
Ethyl AcetateResidual Solvent~1.26 (t), ~2.05 (s), ~4.12 (q)~14.2, 21.0, 60.5, 171.1
DichloromethaneResidual Solvent~5.30~53.8

Q3: How can I confirm the presence of the hydroxyl (-OH) proton?

A3: The hydroxyl proton in this compound is chelated and appears as a sharp singlet far downfield. To confirm its identity, you can perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, and its peak will disappear or significantly diminish.[1]

Experimental Protocols

Standard ¹H NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your purified this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Dissolution: Gently swirl the vial to dissolve the sample completely. If the sample does not fully dissolve, you can use a vortex mixer or gentle warming.

  • Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[3]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Insertion: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine.

Visualizations

troubleshooting_workflow cluster_unexpected Troubleshooting Unexpected Peaks cluster_aromatic Troubleshooting Aromatic Region cluster_broad Troubleshooting Peak Shape start Start: Analyze NMR Spectrum unexpected_peaks Unexpected Peaks Observed? start->unexpected_peaks Yes complex_aromatic Complex Aromatic Region? start->complex_aromatic No check_solvent Check for Residual Solvents unexpected_peaks->check_solvent broad_peaks Broad Peaks / Poor Baseline? complex_aromatic->broad_peaks No change_solvent Change NMR Solvent complex_aromatic->change_solvent Yes end_ok Spectrum is Clean broad_peaks->end_ok No shim Re-shim Spectrometer broad_peaks->shim Yes end_reacquire Re-acquire Spectrum check_sm Check for Starting Materials check_solvent->check_sm check_water Check for Water check_sm->check_water purify_sample Purify Sample / Dry Solvents check_water->purify_sample purify_sample->end_reacquire higher_field Use Higher Field NMR change_solvent->higher_field higher_field->end_reacquire dilute Dilute Sample shim->dilute dilute->end_reacquire

Caption: A troubleshooting workflow for common NMR spectral issues.

impurity_pathway cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities in Final Sample phthalic Phthalic Anhydride product This compound phthalic->product Friedel-Crafts Reaction cresol 2-Methylphenol cresol->product imp_phthalic Unreacted Phthalic Anhydride product->imp_phthalic if reaction incomplete imp_cresol Unreacted 2-Methylphenol product->imp_cresol if reaction incomplete solvent Residual Solvents (e.g., Ethyl Acetate) product->solvent from workup

Caption: Relationship between reactants, product, and potential impurities.

References

Troubleshooting peak tailing and broadening in 1-Hydroxy-2-methylanthraquinone HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the HPLC analysis of 1-Hydroxy-2-methylanthraquinone, specifically focusing on peak tailing and broadening.

Troubleshooting Guides

Question: Why am I observing peak tailing or broadening in my chromatogram for this compound?

Answer: Peak tailing and broadening are common issues in HPLC analysis and can arise from a variety of factors related to the analyte, mobile phase, stationary phase, and HPLC system. For this compound, a key factor to consider is the interaction of its phenolic hydroxyl group with the stationary phase.

Below is a summary of potential causes and their corresponding solutions.

Summary of Troubleshooting Solutions
Potential Cause Description Recommended Solutions
Secondary Silanol Interactions The phenolic hydroxyl group of this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.- Adjust Mobile Phase pH: Maintain the mobile phase pH between 2.5 and 4.0 to suppress the ionization of the phenolic hydroxyl group (estimated pKa ~7.15) and minimize interactions with silanol groups. - Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column to reduce the number of available free silanol groups. - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help to mask the silanol groups.
Mobile Phase Mismatch The pH of the mobile phase is close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms, resulting in peak broadening. The composition of the sample solvent is significantly different from the mobile phase.- pH Optimization: Ensure the mobile phase pH is at least 2 units below the analyte's pKa. - Solvent Matching: Dissolve the sample in the initial mobile phase composition or a weaker solvent to ensure proper peak focusing at the head of the column.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.- Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute the Sample: Lower the concentration of the sample before injection.
Column Degradation Over time, the stationary phase can degrade, or the column can become contaminated or develop voids, leading to poor peak shape.- Flush the Column: Wash the column with a strong solvent to remove contaminants. - Use a Guard Column: Protect the analytical column from strongly retained compounds and particulates. - Replace the Column: If performance does not improve after flushing, the column may need to be replaced.
Extra-Column Effects Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause peak broadening.- Minimize Tubing Length and Diameter: Use short, narrow-bore tubing to connect the components of the HPLC system. - Ensure Proper Fittings: Check all fittings to ensure they are properly tightened and not contributing to dead volume.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing this compound?

To minimize peak tailing due to silanol interactions, it is recommended to work at a mobile phase pH that is at least 2 pH units below the pKa of the analyte's most acidic proton. The pKa of the phenolic hydroxyl group in this compound is estimated to be around 7.15. Therefore, a mobile phase pH in the range of 2.5 to 4.0 is advisable. This can be achieved using a buffer such as phosphate or acetate.

Q2: Which type of HPLC column is best suited for this analysis?

A high-purity, end-capped C18 or C8 column is recommended. End-capping minimizes the exposed silanol groups on the silica surface, thereby reducing the potential for secondary interactions with the phenolic hydroxyl group of the analyte.

Q3: Can the sample solvent affect the peak shape?

Yes, the sample solvent can have a significant impact on peak shape. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including broadening and fronting. It is best to dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.

Q4: How can I confirm if my column is overloaded?

To check for column overload, you can perform a simple experiment by injecting a series of decreasing concentrations of your sample. If the peak shape improves (i.e., becomes more symmetrical and less broad) at lower concentrations, it is likely that you were overloading the column.

Q5: What are the signs of column degradation?

Signs of column degradation include a gradual increase in backpressure, loss of resolution, and worsening peak shapes (tailing or broadening) for standard compounds over a series of injections.

Experimental Protocols

Standard HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

  • Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_column Check Column Condition (Age, Pressure, Previous Use) start->check_column column_ok Column OK check_column->column_ok Good column_bad Column Suspect check_column->column_bad Bad check_mobile_phase Evaluate Mobile Phase (pH, Composition) column_ok->check_mobile_phase flush_column Flush or Replace Column column_bad->flush_column flush_column->check_column ph_ok pH and Composition OK check_mobile_phase->ph_ok Good ph_bad pH or Composition Issue check_mobile_phase->ph_bad Bad check_sample Assess Sample Preparation (Solvent, Concentration) ph_ok->check_sample adjust_ph Adjust pH (2.5-4.0) Prepare Fresh Mobile Phase ph_bad->adjust_ph adjust_ph->check_mobile_phase sample_ok Sample Prep OK check_sample->sample_ok Good sample_bad Sample Prep Issue check_sample->sample_bad Bad check_system Inspect HPLC System (Tubing, Fittings) sample_ok->check_system adjust_sample Dissolve in Mobile Phase Dilute Sample sample_bad->adjust_sample adjust_sample->check_sample system_ok System OK check_system->system_ok Good system_bad System Issue check_system->system_bad Bad end Symmetrical Peak Achieved system_ok->end fix_system Minimize Dead Volume Check for Leaks system_bad->fix_system fix_system->check_system

Caption: Troubleshooting workflow for peak tailing and broadening.

Analyte-Stationary Phase Interactions

Analyte_Interactions cluster_stationary_phase C18 Stationary Phase cluster_analyte This compound silica Silica Surface silanol Residual Silanol (Si-OH) c18 C18 Chains (Hydrophobic) anthraquinone Anthraquinone Core (Hydrophobic) anthraquinone->c18 Primary Hydrophobic Interaction (Good) hydroxyl Phenolic -OH (Polar) hydroxyl->silanol Secondary Polar Interaction (Peak Tailing)

Caption: Interactions leading to peak tailing.

Enhancing the yield of 1-Hydroxy-2-methylanthraquinone from natural product extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 1-Hydroxy-2-methylanthraquinone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comparative data, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary natural sources? A1: this compound is a type of hydroxyanthraquinone, a class of organic compounds found in various plants.[1] It has been isolated from the roots of plants such as Rubia yunnanensis, Morinda citrifolia, and Sinningia aggregata.[1][2] It is recognized for its potential antimicrobial, antioxidant, and anti-inflammatory properties.[3]

Q2: Which extraction methods are commonly used for anthraquinones? A2: Common methods range from traditional techniques like maceration, percolation, heat-reflux, and Soxhlet extraction to modern, more efficient methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction.[4][5][6][7] The choice of method depends on the desired yield, extraction time, solvent consumption, and available equipment.

Q3: What are the most effective solvents for extracting this compound? A3: The most effective solvents are typically polar organic solvents. Ethanol, methanol, and acetone, often in aqueous mixtures, are widely used.[8][9] For instance, ethanol was identified as the best solvent for extracting anthraquinones from Rheum emodi, while 70% acetone was most efficient for Japanese knotweed rhizomes.[5][9] The selection should be based on the specific plant matrix and whether free aglycones or glycosides are the target.[8]

Q4: How can the extracted compound be purified? A4: Post-extraction, purification is typically achieved using various chromatographic techniques.[10] Column chromatography with stationary phases like silica gel or Sephadex LH-20 is common for initial cleanup.[11][12] For higher purity, methods like High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are employed.[13][14]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Target Compound 1. Inefficient Extraction: The solvent may not be optimal, or the extraction time/temperature is insufficient. 2. Compound Degradation: High temperatures, especially with methanol or ethanol, can cause the formation of artifacts.[8] 3. Incorrect Plant Part: Anthraquinone concentration varies significantly between plant parts (e.g., roots vs. leaves).[15] 4. Incomplete Hydrolysis: If the target is an aglycone, its glycoside form may not have been fully hydrolyzed.1. Optimize Extraction Parameters: Test different solvents (e.g., ethanol, methanol, acetone) and their aqueous concentrations.[5][9] Increase extraction time or use advanced methods like ultrasound-assisted extraction (UAE).[6] A solid-to-solvent ratio of 1:20 has been shown to be effective.[5] 2. Avoid High Temperatures: When using methanol or ethanol, avoid prolonged heating to prevent artifact formation.[8] Consider room temperature maceration or UAE as alternatives. 3. Use the Correct Plant Material: For plants like Morinda sp., the roots contain the highest concentration of anthraquinones.[15] Ensure you are using the correct and high-quality plant part. 4. Incorporate Acid Hydrolysis: A pre-extraction acid hydrolysis step can significantly increase the yield of anthraquinone aglycones.[5][16]
Co-extraction of Impurities (e.g., pigments, polysaccharides) 1. Low Solvent Selectivity: The chosen solvent may have a high affinity for a wide range of compounds. 2. Lack of Pre-purification: Crude extracts often contain numerous impurities that interfere with later stages.1. Perform Sequential Extraction: Use a sequence of solvents with increasing polarity. Start with a non-polar solvent like hexane to remove lipids before extracting with a more polar solvent like ethanol.[8] 2. Use Liquid-Liquid Partitioning: Partition the crude extract between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on polarity.[11] 3. Employ an Aqueous Two-Phase System (ATPS): An alcohol/salt ATPS can effectively partition anthraquinones into the alcohol-rich phase, leaving polysaccharides and proteins in the salt-rich phase.[17]
Final Product is Not Pure 1. Ineffective Chromatographic Separation: The chosen stationary or mobile phase may not be suitable for separating the target compound from closely related structures. 2. Sample Overload: Overloading the chromatography column can lead to poor separation and overlapping peaks.1. Optimize Chromatography: Screen different mobile phase compositions.[13] For complex mixtures, consider using multiple chromatographic steps, such as silica gel column chromatography followed by preparative HPLC or Sephadex LH-20.[12] 2. Reduce Sample Load: Ensure the amount of crude extract loaded onto the column is within the recommended capacity for the column size.
Formation of Artifacts during Extraction 1. Reaction with Solvent: Using hot methanol or ethanol can lead to methylation or ethylation of the anthraquinone structure.[8]1. Use Alternative Solvents or Methods: Extract at room temperature or use solvents less prone to reaction, such as acetone. Ultrasound-assisted extraction can enhance yield at lower temperatures, minimizing artifact formation.[18][19]

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for Total Anthraquinones
Plant SourceMethodSolventYieldReference
Morinda sp. (roots)Soxhlet50% (v/v) Methanol14.6 ± 1.0 mg/g[15]
Morinda sp. (roots)Room Temp. Maceration80% (v/v) Acetone38.9 ± 1.6 mg/g[15]
Morinda sp. (roots)Pressurized Steamer (1 bar, 100°C, 5 min)80% (v/v) Ethanol95.3 ± 0.6 mg/g[15]
Rheum emodiHeat-Reflux (45 min)Ethanol45.63 mg/g[5]
Rheum emodi (Acid Hydrolyzed)Heat-Reflux (45 min)Ethanol83.14 mg/g[5]
Table 2: Effect of Solvent on Anthraquinone Extraction Yield
Plant SourceSolventRelative Yield/EfficiencyReference
Rheum emodiEthanolHighest among Pet. ether, Chloroform, Ethyl acetate[5]
Japanese Knotweed70% Acetone (aq)Highest among 12 solvents tested[9]
Cassia fistula70% Ethanol (Maceration)Highest total anthraquinones (aglycones)[7]
Cassia fistulaWater (Decoction)Highest total anthraquinone glycosides[7]

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate extraction, often increasing yield while reducing time and temperature.[18]

  • Preparation of Plant Material: Dry the plant material (e.g., roots of Morinda sp.) at 40-50°C and grind it into a fine powder (e.g., 80-mesh sieve).[20]

  • Extraction Setup: Place 10 g of the powdered plant material into a 500 mL flask. Add 200 mL of 70% aqueous ethanol (a 1:20 solid-to-solvent ratio).[5]

  • Ultrasonication: Place the flask in an ultrasonic bath operating at a frequency of 40 kHz and a power of 80 W.[6] Set the temperature to 45°C.

  • Extraction Process: Sonicate the mixture for 45 minutes.[6][21]

  • Filtration and Concentration: After extraction, filter the mixture through Whatman No. 1 filter paper. Re-extract the solid residue twice more with fresh solvent.

  • Evaporation: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Heat-Reflux Extraction

A conventional method suitable for compounds that are stable at the solvent's boiling point.

  • Preparation of Plant Material: Prepare the dried, powdered plant material as described in Protocol 1.

  • Extraction Setup: Place 10 g of the powder in a round-bottom flask. Add 250 mL of methanol and a few boiling chips.[22]

  • Reflux: Attach a condenser to the flask and heat the mixture to reflux for 1 hour.[22]

  • Filtration and Concentration: Allow the mixture to cool to room temperature. Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude extract.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is for the purification of the crude extract obtained from the methods above.[11]

  • Preparation of Stationary Phase: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane). Pour the slurry into a glass column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Adsorb this mixture onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding ethyl acetate or methanol. A common gradient might be n-hexane:ethyl acetate (from 9:1 to 1:1) followed by chloroform:methanol (from 50:1 to 10:1).[11]

  • Fraction Collection: Collect the eluate in fractions using test tubes.

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. Combine the pure fractions.

  • Final Evaporation: Evaporate the solvent from the combined pure fractions to obtain the purified compound.

Visualized Workflows

G cluster_prep Phase 1: Preparation cluster_extract Phase 2: Extraction cluster_purify Phase 3: Purification & Isolation Start Plant Material (e.g., Roots) Drying Drying (40-50°C) Start->Drying Grinding Grinding (to fine powder) Drying->Grinding Extraction Extraction (e.g., UAE, Reflux) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Crude Extract) Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Final_Product Pure 1-Hydroxy-2- methylanthraquinone Fraction_Analysis->Final_Product

Caption: General workflow for extraction and isolation.

G LowYield Problem: Low Yield CheckSource Is the correct plant part being used? LowYield->CheckSource CheckMethod Is the extraction method efficient? CheckSource->CheckMethod Yes UseCorrectPart Action: Use plant part with highest concentration (e.g., roots). CheckSource->UseCorrectPart No CheckSolvent Is the solvent optimal? CheckMethod->CheckSolvent Yes UseAdvancedMethod Action: Switch to UAE or increase time/temperature. CheckMethod->UseAdvancedMethod No CheckHydrolysis Is acid hydrolysis required and performed? CheckSolvent->CheckHydrolysis Yes OptimizeSolvent Action: Test different solvents and aqueous mixtures. CheckSolvent->OptimizeSolvent No AddHydrolysis Action: Add a pre-extraction acid hydrolysis step. CheckHydrolysis->AddHydrolysis No Success Yield Improved CheckHydrolysis->Success Yes / Not Applicable UseCorrectPart->Success UseAdvancedMethod->Success OptimizeSolvent->Success AddHydrolysis->Success

Caption: Troubleshooting flowchart for low yield issues.

References

Mitigating off-target effects of 1-Hydroxy-2-methylanthraquinone in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the off-target effects of 1-Hydroxy-2-methylanthraquinone in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cell viability is significantly lower than expected, even at low concentrations of this compound. What could be the cause?

A1: This could be due to excessive reactive oxygen species (ROS) production, a known off-target effect of many quinone-containing compounds, including this compound.[1][2][3] While ROS generation is linked to its anti-cancer activity, excessive levels can lead to non-specific cytotoxicity.[4][5] We recommend assessing ROS levels in your cell culture.

Q2: I am observing unexpected changes in signaling pathways that are not the primary focus of my study. How can I determine if these are off-target effects?

A2: this compound and related compounds can modulate various signaling pathways, such as the MAPK and SIRT1/p53 pathways.[6][7] To confirm if the observed changes are off-target, consider using specific inhibitors for the unexpected pathway alongside your this compound treatment. A rescue of the phenotype with the inhibitor would suggest an off-target effect. Additionally, performing a literature search for known off-target effects of anthraquinones can provide further insights.[3][8]

Q3: How can I mitigate the cytotoxic effects of this compound that are not related to its primary anti-cancer mechanism?

A3: To mitigate non-specific cytotoxicity, you can try co-treatment with an antioxidant or a ROS scavenger, such as N-acetylcysteine (NAC). This can help to neutralize excessive ROS production without completely abrogating the intended therapeutic effect.[2] Titrating the concentration of both this compound and the antioxidant is crucial to find a balance that reduces off-target toxicity while maintaining on-target activity.

Q4: Are there any cellular markers I can use to monitor off-target oxidative stress?

A4: Yes, you can measure the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA). Additionally, you can assess downstream markers of oxidative stress, such as lipid peroxidation (e.g., malondialdehyde levels) and DNA damage (e.g., 8-oxoguanine levels).

Troubleshooting Guides

Problem 1: High Levels of Cell Death in Control (Non-Cancerous) Cell Lines
  • Possible Cause: Off-target cytotoxicity due to excessive ROS production.[3][9]

  • Troubleshooting Steps:

    • Assess ROS Levels: Use a ROS detection assay (see Experimental Protocols) to quantify intracellular ROS in both your target cancer cells and control cells treated with this compound.

    • Co-treatment with a ROS Scavenger: Treat cells with a ROS scavenger, such as N-acetylcysteine (NAC), in combination with this compound. A decrease in cell death in the control line would indicate that the toxicity is ROS-mediated.

    • Dose-Response Curve: Perform a dose-response curve with and without the ROS scavenger to determine a therapeutic window where cancer cell death is maximized and control cell death is minimized.

Problem 2: Inconsistent Results Between Experiments
  • Possible Cause: Variability in cellular redox state or antioxidant capacity at the time of treatment.

  • Troubleshooting Steps:

    • Standardize Cell Culture Conditions: Ensure consistent cell passage number, seeding density, and media composition between experiments.

    • Pre-treatment Equilibration: Allow cells to equilibrate in fresh media for a set period before adding this compound to ensure a consistent baseline metabolic state.

    • Monitor Basal ROS Levels: Measure basal ROS levels in untreated cells to ensure they are consistent across experiments.

Quantitative Data Summary

Table 1: Effect of 1,3-dihydroxy-2-methylanthraquinone (DMQ), a related compound, on Apoptosis and Caspase Activity in HepG2 Cells. [4]

TreatmentConcentration (µmol/L)Duration (h)Apoptosis Rate (%)Caspase-3 Activity (fold change)Caspase-8 Activity (fold change)Caspase-9 Activity (fold change)
Control0242.5 ± 0.51.0 ± 0.01.0 ± 0.01.0 ± 0.0
DMQ791215.2 ± 1.82.1 ± 0.21.8 ± 0.12.5 ± 0.3
DMQ1571228.9 ± 2.53.5 ± 0.42.9 ± 0.34.1 ± 0.5
DMQ792435.6 ± 3.14.2 ± 0.53.5 ± 0.45.2 ± 0.6

Data are presented as mean ± SD from three independent experiments.

Experimental Protocols

Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Preparation: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H2O2) and a negative control (vehicle).

  • Staining: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
  • Cell Preparation: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and treat with this compound.

  • Cell Collection: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

cluster_0 On-Target Effects cluster_1 Off-Target Effects HMA This compound ROS_on Controlled ROS Production HMA->ROS_on Induces ROS_off Excessive ROS Production HMA->ROS_off Can cause Apoptosis Apoptosis ROS_on->Apoptosis Triggers CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Leads to OxidativeStress Oxidative Stress ROS_off->OxidativeStress Leads to NonSpecificToxicity Non-specific Cytotoxicity OxidativeStress->NonSpecificToxicity Results in

Caption: On-target vs. off-target effects of this compound.

cluster_workflow Troubleshooting Workflow Start High Cell Death Observed AssessROS Assess ROS Levels Start->AssessROS HighROS ROS Levels Elevated? AssessROS->HighROS CoTreat Co-treat with ROS Scavenger HighROS->CoTreat Yes OtherMechanism Investigate Other Off-Target Mechanisms HighROS->OtherMechanism No Reassess Re-assess Viability CoTreat->Reassess Optimized Optimized Protocol Reassess->Optimized Viability Restored Reassess->OtherMechanism No Change

Caption: Workflow for troubleshooting off-target cytotoxicity.

References

Identifying and minimizing interference in bioassays for 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing interference in bioassays involving 1-Hydroxy-2-methylanthraquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common biological activities?

This compound is a naturally occurring anthraquinone found in plants of the Rubiaceae family, such as Rubia yunnanensis and Morinda citrifolia.[1][2] It is known to exhibit a range of biological activities, including antimicrobial, antioxidant, pesticidal, and anti-inflammatory effects.[2][3]

Q2: What are the common types of interference observed in bioassays with phytochemicals like this compound?

Interference in bioassays with phytochemicals can arise from several sources:

  • Matrix Effects: Components in the sample matrix (e.g., cell lysates, plasma, plant extracts) can enhance or suppress the signal, leading to inaccurate quantification. This is a significant concern in methods like LC-MS/MS.

  • Cross-Reactivity: Structurally similar compounds in the sample can bind to the assay antibodies, leading to false-positive results.[4]

  • Compound Properties: The inherent properties of this compound, such as its color or tendency to aggregate, can interfere with colorimetric or fluorescence-based assays.

  • Contamination: Contaminants in the compound sample or reagents can lead to spurious results. Toxicology studies of anthraquinones have been confounded by contaminants in the past.

Q3: How can I proactively minimize interference in my bioassays?

Several strategies can be employed to minimize interference:

  • Sample Preparation: Proper sample cleanup and extraction are crucial. Solid-phase extraction (SPE) can be used to remove interfering substances from the matrix.

  • Assay Design: The choice of assay format can influence susceptibility to interference. For immunoassays, using highly specific monoclonal antibodies can reduce cross-reactivity.

  • Use of Blocking Agents: In immunoassays, blocking agents like bovine serum albumin (BSA) or non-fat dry milk can reduce non-specific binding.

  • Inclusion of Proper Controls: Running appropriate controls, such as matrix blanks and solvent controls, is essential to identify and correct for interference.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, MTS)

Problem: Inconsistent or unexpected cell viability results.

Possible Cause Recommended Solution
Direct reaction of this compound with the assay reagent. Run a control with the compound in cell-free media to check for direct reduction of the tetrazolium salt. If a color change occurs, consider using a different viability assay (e.g., trypan blue exclusion or a lactate dehydrogenase (LDH) assay).
Precipitation of the compound in the culture medium. Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or using a lower concentration. Ensure the final solvent concentration in the culture medium is not toxic to the cells.
Interference with absorbance reading due to the compound's color. Prepare a blank plate with the same concentrations of the compound in media without cells and subtract the background absorbance from the readings of the experimental plate.
Cell density is too high or too low. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Immunoassays (e.g., ELISA, Western Blot)

Problem: High background, weak signal, or non-specific bands.

Possible Cause Recommended Solution
Non-specific binding of antibodies. Optimize the blocking conditions by trying different blocking agents (e.g., 5% BSA or 5% non-fat dry milk in TBST) and increasing the blocking time.[7]
Cross-reactivity of antibodies with other molecules in the sample. Use highly specific monoclonal antibodies. Perform a spike and recovery experiment to assess the degree of interference.
Matrix effects from the sample. Dilute the sample to reduce the concentration of interfering substances. Prepare standards in a matrix similar to the samples.
Insufficient washing. Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.[8]

This experiment helps to determine if the sample matrix is interfering with the assay.

  • Prepare Samples:

    • Neat Sample: The biological sample without any added analyte.

    • Spiked Sample: The biological sample with a known concentration of this compound added.

    • Spiked Control: The same known concentration of this compound added to the standard diluent.

  • Run ELISA: Perform the ELISA according to the manufacturer's protocol for all three sets of samples.

  • Calculate Percent Recovery:

    • % Recovery = [ (Concentration in Spiked Sample - Concentration in Neat Sample) / Concentration in Spiked Control ] x 100

  • Interpret Results:

    • An acceptable recovery is typically between 80-120%.

    • A recovery outside this range suggests the presence of matrix effects.

Table 1: Example of Spike and Recovery Data

SampleEndogenous Level (ng/mL)Spiked Concentration (ng/mL)Measured Concentration (ng/mL)% Recovery
Cell Lysate 15504886%
Cell Lysate 28503554%
Plasma 122025115%
Plasma 24201555%

In this example, Cell Lysate 2 and Plasma 2 show significant matrix interference.

Identifying and Minimizing Matrix Effects

Matrix effects can significantly impact the accuracy of quantitative bioassays. Here's a systematic approach to identify and minimize them.

MatrixEffectWorkflow cluster_identification Identification cluster_mitigation Mitigation cluster_reassessment Re-assessment A Prepare three sample sets: 1. Neat Analyte in Solvent 2. Analyte Spiked Post-Extraction into Matrix 3. Analyte Spiked into Matrix Pre-Extraction B Analyze all sets by LC-MS/MS A->B C Calculate Matrix Factor (MF) and Recovery (RE) B->C D Optimize Sample Preparation (e.g., SPE, LLE) C->D If MF is not close to 1 E Modify Chromatographic Conditions (e.g., change column, gradient) C->E If co-elution is suspected F Use a Stable Isotope-Labeled Internal Standard C->F To compensate for matrix effects G Dilute the Sample C->G As a simple first step H Re-run Matrix Effect Experiment D->H E->H F->H G->H I Validate the Method H->I

Caption: Workflow for identifying, mitigating, and reassessing matrix effects in bioassays.

Signaling Pathway Interactions

This compound and related anthraquinones have been reported to interact with several signaling pathways, including those involved in inflammation and cancer. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a potential mechanism for the anti-inflammatory effects of this compound.

Potential Mechanism of NF-κB Inhibition

The canonical NF-κB signaling pathway is a common target for anti-inflammatory compounds. Inhibition can occur at various points in the cascade.

NFkB_Pathway cluster_stimulus Extracellular Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription cluster_inhibition Potential Inhibition by this compound Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Complex (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB Phosphorylation and Degradation of IκBα IKK->IkB NFkB_Release Release of NF-κB IkB->NFkB_Release NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Release->NFkB_Translocation Gene_Expression Binding to κB sites and Transcription of Target Genes NFkB_Translocation->Gene_Expression Inflammation Pro-inflammatory Cytokines, Chemokines, etc. Gene_Expression->Inflammation InhibitionPoint1 Inhibition InhibitionPoint1->IKK InhibitionPoint2 Inhibition InhibitionPoint2->NFkB_Translocation

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 1-Hydroxy-2-methylanthraquinone and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of the naturally derived compound 1-Hydroxy-2-methylanthraquinone and the widely used chemotherapeutic agent, doxorubicin. The following sections present a summary of their cytotoxic activity against various cancer cell lines, a detailed examination of their mechanisms of action through signaling pathways, and standardized experimental protocols for cytotoxicity assessment.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that direct comparative studies for this compound are limited. Therefore, data for closely related anthraquinone derivatives are included to provide a valuable point of reference.

Cell LineCancer TypeThis compound & Related Anthraquinones IC50 (µM)Doxorubicin IC50 (µM)
HepG2Hepatocellular Carcinoma80.55 (as 2-hydroxy-3-methyl anthraquinone)[1]12.2 - 14.72[2][3]
MCF-7Breast Adenocarcinoma24.38 (as a chlorinated anthraquinone derivative)2.5[4]
A549Lung CarcinomaNot available>20[3]
HeLaCervical CarcinomaNot available2.9[3]
PC3Prostate CancerNot available2.64 (µg/ml)[2]
HCT116Colon CancerNot available24.30 (µg/ml)[2]
SK-MEL-147Melanoma~60% viability reduction at 40 µM (as a Ruthenium(II) complex)[5]Not available
CHL-1Melanoma14.50 (as a Ruthenium(II) complex)[5]Not available

Mechanisms of Action and Signaling Pathways

This compound and Related Compounds:

The cytotoxic effects of anthraquinones, including this compound and its analogs, are attributed to their ability to induce apoptosis and cause cell cycle arrest. The underlying molecular mechanisms involve the modulation of key signaling pathways. For instance, the related compound 2-hydroxy-3-methyl anthraquinone has been shown to induce apoptosis in hepatocellular carcinoma cells by targeting the SIRT1/p53 signaling pathway.[1] This involves the inhibition of SIRT1, leading to the activation of p53, which in turn promotes the expression of pro-apoptotic proteins like Bax and caspases while downregulating the anti-apoptotic protein Bcl-2.[1] Furthermore, some anthraquinone derivatives have been observed to modulate the MAPK signaling pathway, specifically by activating p38 and downregulating ERK1/2, to induce apoptosis.

G Proposed Signaling Pathway for this compound Analogs HMA This compound Analog SIRT1 SIRT1 HMA->SIRT1 MAPK MAPK Pathway HMA->MAPK p53 p53 SIRT1->p53 Bcl2 Bcl-2 p53->Bcl2 Bax Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p38 p38 MAPK->p38 ERK ERK1/2 MAPK->ERK p38->Apoptosis ERK->Apoptosis

Proposed signaling pathway for this compound analogs.

Doxorubicin:

Doxorubicin, a well-established anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms. Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA synthesis and triggers apoptosis. Doxorubicin is also known to generate reactive oxygen species (ROS), which cause cellular damage and induce apoptosis through oxidative stress. The apoptotic signaling cascade initiated by doxorubicin often involves the activation of the p53 tumor suppressor protein and can be mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Doxorubicin-Induced Apoptosis Signaling Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Dox->ROS p53 p53 Activation DNA->p53 TopoII->p53 Mitochondria Mitochondrial Pathway ROS->Mitochondria p53->Mitochondria DeathReceptor Death Receptor Pathway p53->DeathReceptor Caspases Caspase Cascade Mitochondria->Caspases DeathReceptor->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Doxorubicin-induced apoptosis signaling pathway.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

G Experimental Workflow for MTT Assay Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with compounds Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and IC50 Read->Analyze End End Analyze->End

Experimental workflow for the MTT assay.

References

The Pivotal Role of a Methyl Group: A Comparative Analysis of 1-Hydroxy-2-methylanthraquinone's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of anthraquinone derivatives is paramount for the rational design of novel therapeutics. This guide provides a comprehensive comparison of 1-Hydroxy-2-methylanthraquinone against other prominent anthraquinones—emodin, aloe-emodin, and alizarin—highlighting the impact of its unique methyl substitution on its biological profile. This analysis is supported by experimental data on its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities.

Unveiling the Structural Significance

The core anthraquinone structure, a tricyclic aromatic ketone, serves as a versatile scaffold for a wide array of biologically active compounds. The nature, position, and number of substituent groups, particularly hydroxyl (-OH) and methyl (-CH₃) groups, profoundly influence the molecule's pharmacological properties. This compound, distinguished by a hydroxyl group at position 1 and a methyl group at position 2, exhibits a distinct activity profile when compared to its counterparts. Emodin (1,3,8-trihydroxy-6-methylanthraquinone), aloe-emodin (1,8-dihydroxy-3-(hydroxymethyl)anthraquinone), and alizarin (1,2-dihydroxyanthraquinone) offer valuable points of comparison to elucidate the contribution of the 2-methyl group to the bioactivity of the anthraquinone nucleus.

Comparative Biological Activity: A Tabular Overview

To facilitate a clear and objective comparison, the following tables summarize the available quantitative data for the cytotoxic, antimicrobial, antioxidant, and anti-inflammatory activities of this compound and the selected reference anthraquinones. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Cytotoxic Activity (IC₅₀, µM) Against Various Cancer Cell Lines

CompoundHepG2 (Liver)HCT 116 (Colon)MCF-7 (Breast)A549 (Lung)
This compound 51 µM[1]---
Emodin25 µM13.0 ± 0.7 µM[2]20 µM40 µM
Aloe-Emodin15 µM5.7 ± 0.9 µM[2]10 µM30 µM
Alizarin>100 µM>100 µM>100 µM>100 µM

Note: A lower IC₅₀ value indicates higher cytotoxic activity. Data is compiled from multiple sources and direct comparison should be made with caution.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µg/mL)

CompoundS. aureus (MRSA)Vibrio sp.E. coliC. albicans
This compound -15.6 - 62.5[3]--
Emodin4-16-64-12816-64
Aloe-Emodin8-32-128-25632-128
Alizarin16-64->25664-128

Note: A lower MIC value indicates higher antimicrobial activity. Data is compiled from multiple sources and direct comparison should be made with caution.

Table 3: Antioxidant Activity (DPPH Radical Scavenging, IC₅₀ in µM)

CompoundDPPH IC₅₀ (µM)
This compound Data not available
Emodin~25 µM
Aloe-Emodin~50 µM
Alizarin>100 µM

Note: A lower IC₅₀ value indicates higher antioxidant activity. Data is compiled from multiple sources and direct comparison should be made with caution.

Table 4: Anti-inflammatory Activity (Nitric Oxide Inhibition in LPS-stimulated RAW 264.7 cells, IC₅₀ in µM)

CompoundNO Inhibition IC₅₀ (µM)
This compound Data not available
Emodin~15 µM
Aloe-Emodin~30 µM
Alizarin>50 µM

Note: A lower IC₅₀ value indicates higher anti-inflammatory activity. Data is compiled from multiple sources and direct comparison should be made with caution.

Structure-Activity Relationship Insights

The compiled data suggests that the presence and position of hydroxyl and methyl groups are critical determinants of an anthraquinone's biological activity.

  • Cytotoxicity: The presence of a hydroxymethyl group at position 3 in aloe-emodin appears to enhance its cytotoxic activity against colon cancer cells compared to emodin and this compound. The simple dihydroxy substitution in alizarin results in significantly lower cytotoxicity. The methyl group at position 2 in this compound provides moderate cytotoxicity against liver cancer cells.

  • Antimicrobial Activity: While direct comparative data is limited, the available information suggests that this compound possesses notable activity against Vibrio species. Emodin and aloe-emodin exhibit a broader spectrum of activity against both bacteria and fungi. The additional hydroxyl groups in emodin and the hydroxymethyl group in aloe-emodin likely contribute to their enhanced antimicrobial properties compared to the simpler structures.

  • Antioxidant and Anti-inflammatory Activities: The antioxidant and anti-inflammatory activities of anthraquinones are strongly influenced by the number and position of hydroxyl groups. Emodin, with three hydroxyl groups, generally shows stronger activity than aloe-emodin. This suggests that the hydroxyl groups are key for radical scavenging and inhibiting inflammatory mediators. The lack of quantitative data for this compound in these assays is a gap in the current literature that warrants further investigation. The presence of the electron-donating methyl group could potentially influence its redox properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HepG2, HCT 116, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds (this compound, emodin, aloe-emodin, alizarin) are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at the optimal temperature for the specific microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Assay (DPPH Radical Scavenging Assay)
  • DPPH Solution Preparation: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated.

  • IC₅₀ Calculation: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC₅₀) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

  • Nitrite Measurement: The amount of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • NO Inhibition Calculation: The percentage of NO production inhibition is calculated relative to the LPS-treated control.

  • IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the NO production (IC₅₀) is determined.

Signaling Pathway Visualizations

Anthraquinones exert their biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the general mechanisms by which anthraquinones are known to interfere with the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.

Caption: General experimental workflows for assessing the biological activities of anthraquinones.

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits Proteasomal\nDegradation Proteasomal Degradation IkB->Proteasomal\nDegradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds Anthraquinones Anthraquinones Anthraquinones->IKK inhibit Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes transcription

Caption: General mechanism of NF-κB pathway inhibition by anthraquinones.

MAPK_Pathway cluster_stimuli External Stimuli (e.g., Growth Factors) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor RAS Ras Receptor->RAS activates RAF Raf RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors translocates & activates Anthraquinones Anthraquinones Anthraquinones->RAF inhibit Anthraquinones->MEK inhibit GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: General mechanism of MAPK pathway modulation by anthraquinones.

Conclusion

This comparative guide underscores the critical role of substituent groups in defining the biological activities of anthraquinones. This compound emerges as a compound with moderate cytotoxic and specific antimicrobial properties. The presence of the 2-methyl group appears to differentiate its activity profile from the more extensively studied hydroxylated and hydroxymethylated anthraquinones like emodin and aloe-emodin. While the current body of literature provides valuable insights, the lack of direct, comprehensive comparative studies highlights a significant area for future research. Further investigation into the antioxidant and anti-inflammatory potential of this compound, along with a more detailed elucidation of its specific molecular targets and mechanisms of action, will be crucial in fully understanding its therapeutic potential and advancing the development of novel anthraquinone-based drugs.

References

Comparative Analysis of the Antimicrobial Spectrum of 1-Hydroxy-2-methylanthraquinone and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial performance of 1-Hydroxy-2-methylanthraquinone, a naturally occurring anthraquinone derivative, against that of standard antibiotics. The analysis is supported by experimental data on the minimum inhibitory concentrations (MIC) against several pathogenic bacterial strains. Detailed experimental protocols and visualizations of the workflow and potential mechanisms of action are included to facilitate further research and development.

Data Presentation: Antimicrobial Spectrum Comparison

The antimicrobial efficacy of this compound and a panel of standard antibiotics was evaluated by determining their Minimum Inhibitory Concentrations (MIC) against various Gram-positive and Gram-negative bacteria. The results are summarized in the table below.

MicroorganismStrainTypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Linezolid MIC (µg/mL)Daptomycin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Tetracycline MIC (µg/mL)Ceftazidime MIC (µg/mL)
Staphylococcus aureusMRSA CGMCC 1.12409Gram-positive7.8Data not availableData not availableData not availableN/AN/AN/A
Staphylococcus aureusMRSA ATCC 43300Gram-positive3.91 - 2[1][2]0.78 - 4[3][4][5]0.25 - 1[6][7][8][9]N/AN/AN/A
Vibrio rotiferianusN/AGram-negative15.6 - 62.5N/AN/AN/AData not availableData not availableData not available
Vibrio vulnificusN/AGram-negative15.6 - 62.5N/AN/AN/A≤ 1.0[10][11]Data not available≤ 0.25[12][13]
Vibrio campbelliiN/AGram-negative15.6 - 62.5N/AN/AN/AData not availableData not availableData not available

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the widely accepted broth microdilution method.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

1. Preparation of Materials:

  • Test Compound/Antibiotic: Prepare a stock solution of this compound and each standard antibiotic at a high concentration in a suitable solvent.

  • Bacterial Strains: Culture the test bacterial strains (e.g., MRSA, Vibrio spp.) on appropriate agar plates to obtain fresh, pure colonies.

  • Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • 96-Well Microtiter Plates: Use sterile U-bottom or flat-bottom 96-well plates.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the test bacterium from the agar plate and suspend them in a sterile saline solution or broth.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute this standardized suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • Add 100 µL of sterile growth medium to all wells of the 96-well plate.

  • In the first column of wells, add 100 µL of the highest concentration of the antimicrobial agent to be tested. This will result in a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well of the dilution series.

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antimicrobial agent.

  • Include a positive control well (inoculum without antimicrobial agent) and a negative control well (broth without inoculum).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

  • Observe the wells for turbidity. The well with the lowest concentration of the agent and no visible growth is the MIC value.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the determination of the antimicrobial spectrum using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Analysis prep_compound Prepare Test Compound & Standard Antibiotics serial_dilution Perform Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_media Prepare Growth Media prep_media->serial_dilution prep_bacteria Culture Bacterial Strains inoculation Inoculate with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Read MIC Values incubation->read_mic compare_data Compare with Standard Antibiotics read_mic->compare_data

Experimental workflow for MIC determination.
Potential Antimicrobial Mechanisms of Action

Anthraquinones, the class of compounds to which this compound belongs, are known to exert their antimicrobial effects through multiple mechanisms. The diagram below outlines these potential signaling pathways and cellular targets.

mechanism_of_action cluster_compound This compound (Anthraquinone) cluster_bacterial_cell Bacterial Cell compound Anthraquinone Core cell_wall Cell Wall/Membrane Integrity Disruption compound->cell_wall Disruption nucleic_acid Nucleic Acid Synthesis (DNA/RNA) Inhibition compound->nucleic_acid Inhibition protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis Inhibition electron_transport Electron Transport Chain Interference compound->electron_transport Interference bacterial_death Bacterial Cell Death cell_wall->bacterial_death nucleic_acid->bacterial_death protein_synthesis->bacterial_death electron_transport->bacterial_death

Potential antimicrobial mechanisms of anthraquinones.

The antibacterial mechanisms of anthraquinones are multifaceted.[10][14][15] They are thought to involve the disruption of the bacterial cell wall and membrane, leading to a loss of structural integrity.[14] Furthermore, these compounds can interfere with essential cellular processes by inhibiting the synthesis of nucleic acids (DNA and RNA) and proteins.[14] Another proposed mechanism is the interference with the bacterial electron transport chain, which is crucial for energy production.[16] These combined actions ultimately lead to bacterial cell death. Further research is required to elucidate the specific primary mechanism of this compound.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of 1-Hydroxy-2-methylanthraquinone and Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of the natural compound 1-Hydroxy-2-methylanthraquinone and the well-established synthetic corticosteroid, dexamethasone. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies used in these assessments.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Dexamethasone is a potent synthetic glucocorticoid widely used for its strong anti-inflammatory and immunosuppressive effects.[1] this compound is a naturally occurring anthraquinone derivative found in plants such as Morinda citrifolia Linn, which has demonstrated various biological activities, including anti-inflammatory properties.[2][3] This guide aims to evaluate the anti-inflammatory efficacy of this compound relative to dexamethasone, providing a data-driven comparison for research and drug development purposes.

Mechanisms of Action

Dexamethasone:

Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[4] This drug-receptor complex translocates to the nucleus, where it modulates gene expression.[5] Key mechanisms include:

  • Transrepression: The GR complex inhibits the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5] This leads to a decrease in the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[5]

  • Transactivation: The GR complex upregulates the expression of anti-inflammatory proteins like Annexin A1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[6]

This compound:

The precise anti-inflammatory mechanism of this compound is not as extensively characterized as that of dexamethasone. However, studies on other anthraquinone derivatives suggest that a primary mode of action is the inhibition of the NF-κB signaling pathway.[7] By preventing the activation of NF-κB, anthraquinones can suppress the expression of downstream inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7]

Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and is a target for both dexamethasone and likely, this compound.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor ProInflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkB_Complex NF-κB/IκB Complex (Inactive) NFkB_IkB_Complex->IkB NFkB_IkB_Complex->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription (Cytokines, COX-2, iNOS) Nucleus->Inflammatory_Genes activates Dexamethasone Dexamethasone Dexamethasone->IKK_Complex inhibits Anthraquinone 1-Hydroxy-2-methyl- anthraquinone (putative) Anthraquinone->IKK_Complex inhibits

NF-κB Signaling Pathway Inhibition.

Quantitative Data Comparison

The following table summarizes the available quantitative data on the anti-inflammatory efficacy of dexamethasone and a related hydroxyanthraquinone, 1-O-methyl chrysophanol. Direct comparative data for this compound was not available in the reviewed literature; therefore, data for a structurally similar compound is presented for illustrative purposes.

Parameter1-O-methyl chrysophanol (Hydroxyanthraquinone)DexamethasoneAssay Type
IC₅₀ (Protein Denaturation) 63.50 ± 2.19 µg/mlData not availableIn vitro (Bovine Serum Albumin)
IC₅₀ (COX-2 Inhibition) Data not available~7.3 nMIn vitro (Enzyme activity)
IC₅₀ (Glucocorticoid Receptor Binding) Not applicable~38 nMIn vitro (Receptor binding)
Inhibition of Paw Edema ~40% inhibitionPotent, dose-dependent inhibitionIn vivo (Carrageenan-induced)

Note: IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.

5.1. In Vitro: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of proteins, a process associated with inflammation.

  • Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compounds, and a spectrophotometer.

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of 1% BSA solution, 2.8 mL of PBS, and varying concentrations of the test compound.

    • A control group is prepared without the test compound.

    • Incubate the mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 15 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm.

    • Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

5.2. In Vivo: Carrageenan-Induced Paw Edema Assay

This is a standard model to evaluate the acute anti-inflammatory activity of compounds.

  • Animals: Wistar albino rats or Swiss albino mice.

  • Materials: Carrageenan (1% solution in saline), test compounds, control vehicle (e.g., saline or DMSO), and a plethysmometer.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or dexamethasone (standard drug) orally or intraperitoneally to the respective animal groups. The control group receives only the vehicle.

    • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average paw volume of the control group and V_t is the average paw volume of the treated group.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of potential anti-inflammatory drugs.

Experimental_Workflow Compound_Library Compound Library (Natural & Synthetic) In_Vitro_Screening In Vitro Screening (e.g., Protein Denaturation, COX/LOX Inhibition, Cytokine Assays) Compound_Library->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC₅₀ Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., NF-κB, MAPK Pathway) Dose_Response->Mechanism_of_Action In_Vivo_Testing In Vivo Testing (e.g., Carrageenan-induced Paw Edema) Mechanism_of_Action->In_Vivo_Testing Lead_Compound Lead Compound for Further Development In_Vivo_Testing->Lead_Compound

References

In Vivo Therapeutic Potential of 1-Hydroxy-2-methylanthraquinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the therapeutic potential of 1-Hydroxy-2-methylanthraquinone, with a focus on its in vivo validation in animal models. Due to the limited direct in vivo data available for this specific compound, this guide leverages data from closely related anthraquinones and alternative compounds to provide a comprehensive overview of its potential applications and performance.

Executive Summary

This compound, a naturally occurring anthraquinone derivative found in various plant species, has demonstrated promising antimicrobial, antioxidant, pesticidal, and anti-inflammatory activities in preclinical studies.[1][2] While extensive in vivo validation for this specific compound is not yet available in the public domain, research on structurally similar anthraquinones, such as emodin and other derivatives, provides significant insights into its potential therapeutic efficacy, particularly in oncology and inflammatory diseases. This guide will compare the known attributes of this compound with established in vivo data from relevant alternative compounds to inform future research and development.

Comparative Analysis: Anti-inflammatory and Anti-Cancer Potential

The therapeutic potential of this compound is most pronounced in the areas of inflammation and cancer. This section compares its projected efficacy, based on in vitro studies and data from related compounds, with that of established alternatives for which in vivo animal model data is available.

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Activity in Animal Models

CompoundAnimal ModelKey Efficacy ParametersResults
This compound Data not availableData not availableData not available
Lawsone (2-hydroxy-1,4-naphthoquinone) Freund's Complete Adjuvant (FCA)-induced arthritis in Sprague-Dawley ratsPaw edema, arthritic progress (macroscopic scoring), histopathological changes, mRNA expression of inflammatory markers (VEGF, TNF-α, MMP-2, MMP-3, NF-κB, IL-1β, IL-6), PGE2 levels.Significantly inhibited arthritic progress and ameliorated paw edema. Reduced expression of inflammatory markers and PGE2 levels. No observed hepatotoxic or nephrotoxic effects at test doses.[3]
Anti-cancer Activity

Several anthraquinone derivatives have been investigated as potential anti-cancer agents.[4] A closely related compound, 2-hydroxy-3-methyl anthraquinone (HMA), has been shown to inhibit the proliferation and invasion of human hepatocellular carcinoma cells (HepG2) in vitro.[5] For in vivo comparison, data from studies on Hydroquinone (HQ) are presented, which has demonstrated anti-cancer activity in mouse models.[6][7]

Table 2: Comparison of Anti-cancer Activity in Animal Models

CompoundAnimal ModelTumor TypeKey Efficacy ParametersResults
This compound Data not availableData not availableData not availableData not available
Hydroquinone (HQ) Melanoma lung metastasis mouse modelMelanomaPrevention of lung metastasisPrevented lung metastasis in a dose-dependent manner without toxicity.[6][7]
Azoxymethane/dextran sodium sulfate-injected miceColon CancerGeneration of colon tumors, thickness of colon tissuesSuppressed the generation of colon tumors and reduced the thickness of colon tissues at 10 mg/kg.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on the comparator studies cited in this guide.

Freund's Complete Adjuvant (FCA)-Induced Arthritis Model (as per Lawsone study)
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's Complete Adjuvant into the left hind paw.

  • Treatment: Lawsone is administered orally at specified doses daily for a predetermined period following adjuvant injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., piroxicam).

  • Assessment of Arthritis:

    • Paw Edema: Measured using a plethysmometer at regular intervals.

    • Arthritic Score: Assessed visually based on a macroscopic scoring scale.

    • Histopathology: Ankle joints are collected at the end of the study, fixed, decalcified, sectioned, and stained with hematoxylin and eosin for microscopic examination of inflammation, pannus formation, and bone erosion.

    • Biochemical Analysis: Blood samples are collected to measure levels of inflammatory markers (e.g., TNF-α, IL-1β, IL-6, PGE2) using ELISA or RT-PCR. Hematological and hepatic parameters are also analyzed to assess safety.[3]

Melanoma Lung Metastasis Model (as per Hydroquinone study)
  • Animal Model: C57BL/6 mice.

  • Tumor Cell Implantation: B16F10 melanoma cells are injected intravenously to induce lung metastasis.

  • Treatment: Hydroquinone is administered intraperitoneally at various doses for a specified duration.

  • Assessment of Metastasis: After a set period, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted.

  • Toxicity Assessment: Body weight is monitored throughout the study, and major organs can be collected for histopathological analysis to assess any adverse effects.[6][7]

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of anthraquinones are often mediated through the induction of apoptosis. The proposed signaling pathway for the related compound 2-hydroxy-3-methyl anthraquinone (HMA) involves the SIRT1/p53 axis.

G HMA 2-hydroxy-3-methyl anthraquinone (HMA) SIRT1 SIRT1 HMA->SIRT1 Invasion Cell Invasion HMA->Invasion p53 p53 SIRT1->p53 Bax Bax p53->Bax Bcl2 Bcl-2 p53->Bcl2 Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Pre-clinical Screening cluster_1 Analysis A Animal Acclimatization B Induction of Inflammation (e.g., FCA injection) A->B C Treatment Administration (Test Compound vs. Controls) B->C D Monitor Disease Progression (Paw Volume, Arthritic Score) C->D E Sample Collection (Blood, Tissues) D->E F Data Analysis E->F G Histopathology E->G H Biochemical Assays (Cytokines, PGE2) E->H I Safety Assessment (Hematology, Organ Toxicity) E->I J Lead Compound Identification F->J Efficacy & Safety Profile G->J H->J I->J

References

A Comparative Analysis of the Biological Activities of 1-Hydroxy-2-methylanthraquinone and its Glycoside Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 1-Hydroxy-2-methylanthraquinone and its corresponding glycoside forms. While direct comparative studies on this specific anthraquinone and its glycosides are limited in published literature, this document synthesizes the known activities of the parent compound and extrapolates the expected impact of glycosylation based on established principles for the broader class of anthraquinones and related polyphenols.

Introduction to this compound

This compound is a naturally occurring anthraquinone derivative found in various plant species, including those of the Rubiaceae family.[1] It has been the subject of scientific investigation due to its diverse pharmacological properties. The core structure, an anthraquinone scaffold, is shared by many compounds with significant biological effects.

Overview of Biological Activities

This compound has been reported to exhibit a range of biological activities, including:

  • Antimicrobial Effects: Demonstrates activity against various microbes.[2][3]

  • Antioxidant Properties: Capable of scavenging free radicals, which is a key mechanism in mitigating cellular damage.[2]

  • Anti-inflammatory Action: Shows potential in reducing inflammation.[2]

  • Anticancer Potential: Studies on related hydroxyanthraquinones have shown cytotoxic effects against various cancer cell lines.[4]

The Role of Glycosylation in Biological Activity

Glycosylation, the enzymatic process of attaching a carbohydrate moiety to a molecule, can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound. In the context of anthraquinones, the addition of a sugar molecule to form a glycoside generally leads to:

  • Increased Water Solubility: The hydrophilic nature of sugars enhances the solubility of the otherwise lipophilic aglycone.

  • Altered Bioavailability: Glycosylation can affect absorption, distribution, metabolism, and excretion (ADME) profiles. While aglycones are often more readily absorbed across cell membranes in vitro due to their lipophilicity, glycosides may be transported by specific transporters in vivo and are often hydrolyzed by gut microbiota to release the active aglycone.

  • Modified Potency: The biological activity of the glycoside form is often lower than the aglycone in in-vitro assays. The sugar moiety can sterically hinder the interaction of the pharmacophore with its target. However, in an in-vivo setting, the glycoside can act as a pro-drug, delivering the aglycone to the target site.

Comparative Data on Related Anthraquinones

Due to the lack of direct comparative data for this compound, the following tables present data for other well-studied anthraquinones to illustrate the general effect of glycosylation on anticancer and anti-inflammatory activities.

Table 1: Comparative Anticancer Activity of Anthraquinone Aglycones and their Glycosides (Illustrative Examples)

CompoundFormCancer Cell LineIC50 (µM)Reference
EmodinAglyconeVarious~10-50[1]
Emodin-8-O-β-D-glucosideGlycosideHepG2>100[5]
AlizarinAglyconeAGS, HeLa, HepG2~50-100[5]
Alizarin-2-O-β-D-glucosideGlycosideAGS, HeLa, HepG2<50[5]

Note: The data for Alizarin and its glucoside suggest that in some cases, glycosylation can lead to enhanced activity.

Table 2: Comparative Anti-inflammatory Activity of Anthraquinone Aglycones and their Glycosides (Illustrative Examples)

CompoundFormAssayIC50 (µg/mL)Reference
ChrysophanolAglyconeProtein Denaturation~70[6]
Chrysophanol GlycosidesGlycosideNot specifiedGenerally lower activity[7]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to compare the biological activities of anthraquinones and their glycosides.

Cell Viability Assay (MTT Assay) for Anticancer Activity

Objective: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Treatment: The test compounds (this compound and its glycoside forms) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay for Anti-inflammatory Activity

Objective: To assess the anti-inflammatory potential by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is calculated from a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in treated wells to those in LPS-stimulated, untreated wells.

Signaling Pathways and Experimental Workflows

The biological activities of anthraquinones are often mediated through their interaction with key cellular signaling pathways.

experimental_workflow cluster_preparation Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis cluster_outcome Comparative Outcome Aglycone This compound (Aglycone) Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Aglycone->Anticancer AntiInflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Aglycone->AntiInflammatory Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) Aglycone->Antioxidant Glycoside Glycoside Forms Glycoside->Anticancer Glycoside->AntiInflammatory Glycoside->Antioxidant IC50 IC50 Determination Anticancer->IC50 AntiInflammatory->IC50 Mechanism Mechanism of Action (Signaling Pathways) Antioxidant->Mechanism Comparison Comparative Efficacy and Potency IC50->Comparison Mechanism->Comparison

General workflow for comparing the biological activities of aglycone and glycoside forms.

Anthraquinones, such as emodin, have been shown to exert their anticancer and anti-inflammatory effects by modulating pathways like NF-κB and MAPK.

signaling_pathway cluster_stimulus Inflammatory/Cancer Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition by Anthraquinone Stimulus LPS / Carcinogen IKK IKK Stimulus->IKK Activates MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Inflammation Inflammatory Mediators (NO, COX-2, Cytokines) NFkB->Inflammation Upregulates Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes MAPK->Inflammation Upregulates MAPK->Proliferation Promotes AQ Anthraquinone (Aglycone) AQ->IKK Inhibits AQ->MAPK Inhibits

Potential signaling pathways modulated by anthraquinones.

Conclusion

This compound is a bioactive compound with a range of pharmacological activities. While direct comparative studies with its glycoside forms are currently lacking in the scientific literature, the general principles of anthraquinone pharmacology suggest that glycosylation would likely increase its water solubility and alter its pharmacokinetic profile, potentially acting as a pro-drug that releases the more active aglycone in vivo. The aglycone form is expected to show higher potency in in-vitro assays. Further research, involving the synthesis or isolation of specific glycosides of this compound and their direct comparison in standardized biological assays, is necessary to fully elucidate their relative therapeutic potential.

References

Assessing the Cross-Reactivity of 1-Hydroxy-2-methylanthraquinone: A Comparative Guide to Potential Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the potential cross-reactivity of 1-Hydroxy-2-methylanthraquinone in various enzyme inhibition assays. While direct experimental data on the broad enzymatic inhibition profile of this compound is limited in publicly available literature, this document extrapolates its potential activity based on the well-documented inhibitory effects of structurally similar anthraquinone derivatives. The following sections detail the potential for this compound to interact with key enzyme families, provide standardized protocols for its evaluation, and visualize relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a naturally occurring anthraquinone found in several plant species, including those from the Rubiaceae family.[1][2] It is recognized for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[3][4] Structurally, it belongs to the anthraquinone class of aromatic compounds, a scaffold known to interact with various biological targets, including enzymes.

Potential Cross-Reactivity Based on Anthraquinone Analogs

The anthraquinone core is a common feature in many known enzyme inhibitors. To infer the potential cross-reactivity of this compound, we can examine the inhibitory profiles of its structural analogs against key enzyme families, particularly Cytochrome P450s and Protein Tyrosine Phosphatases.

Cytochrome P450 (CYP) Enzymes

CYP enzymes are a superfamily of monooxygenases crucial for the metabolism of a wide range of xenobiotics, including drugs, and endogenous compounds. Inhibition of these enzymes can lead to significant drug-drug interactions. Several anthraquinone derivatives have demonstrated potent inhibitory activity against various CYP isoforms.

A study on the inhibition of CYP enzymes by quinones and anthraquinones provides valuable data on emodin and other analogs.[5][6] Notably, a compound with a methyl group at the 2-position, similar to the target compound, showed significant inhibitory action.

Table 1: Inhibitory Activity of Anthraquinone Analogs against Cytochrome P450 Enzymes

CompoundEnzyme TargetIC50 (µM)Reference
EmodinCYP1A112.25[5]
CYP1A23.73[5]
CYP2B114.89[5]
1-Amino-4-chloro-2-methylanthracene-9,10-dioneCYP1A10.40[5]
CYP1A20.53[5]
1-Amino-4-hydroxyanthracene-9,10-dioneCYP1A20.53[5]

IC50: The half maximal inhibitory concentration, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

The potent, sub-micromolar inhibition of CYP1A1 and CYP1A2 by 1-Amino-4-chloro-2-methylanthracene-9,10-dione suggests that this compound may also exhibit inhibitory activity against these enzymes, warranting direct experimental verification.

Protein Tyrosine Phosphatases (PTPs)

PTPs are a group of enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. They are critical regulators of signal transduction pathways, and their dysregulation is implicated in diseases such as cancer and diabetes. Anthraquinone derivatives have emerged as potential inhibitors of PTPs.

Recent studies have identified novel anthraquinone glycosides from Knoxia valerianoides that selectively inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a key target for type 2 diabetes, with IC50 values in the low micromolar range.[7]

Table 2: Inhibitory Activity of Anthraquinone Glycosides against PTP1B

CompoundEnzyme TargetIC50 (µM)Inhibition TypeReference
Anthraquinone Glycoside 4PTP1B1.05 - 13.74Mixed-type[7]
Anthraquinone Glycoside 7PTP1B1.05 - 13.74Mixed-type[7]
Anthraquinone Glycoside 8PTP1B1.05 - 13.74Not specified[7]

These findings indicate that the anthraquinone scaffold can effectively target the active or allosteric sites of PTPs, suggesting that this compound should be evaluated for similar activity.

Experimental Protocols

To facilitate the direct assessment of this compound, the following are detailed methodologies for common enzyme inhibition assays.

General Protocol for Cytochrome P450 Inhibition Assay (In Vitro)

This protocol is adapted for use with human liver microsomes or recombinant CYP enzymes.

1. Materials and Reagents:

  • This compound (dissolved in a suitable solvent like DMSO)

  • Human Liver Microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP1A2, CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • CYP-specific substrate (e.g., phenacetin for CYP1A2, testosterone for CYP3A4)

  • Acetonitrile or methanol (for reaction termination)

  • 96-well microplates

  • LC-MS/MS system for analysis

2. Assay Procedure:

  • Prepare Reagents: Prepare stock solutions of the test compound, substrates, and positive control inhibitors.

  • Pre-incubation: In a 96-well plate, add the phosphate buffer, HLM or recombinant enzyme, and varying concentrations of this compound. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the CYP-specific substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

  • Terminate Reaction: Stop the reaction by adding cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the formation of the metabolite from the substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

General Protocol for Protein Tyrosine Phosphatase (PTP) Inhibition Assay

This protocol uses a colorimetric or fluorometric substrate to measure PTP activity.

1. Materials and Reagents:

  • This compound (dissolved in DMSO)

  • Recombinant human PTP enzyme (e.g., PTP1B)

  • PTP substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate like DiFMUP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, DTT, and EDTA)

  • 96-well microplates

  • Microplate reader

2. Assay Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the PTP enzyme and varying concentrations of the test compound to the wells of a 96-well plate. Incubate at room temperature for 15 minutes.

  • Initiate Reaction: Add the PTP substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Measure Activity: Measure the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare 1-Hydroxy-2- methylanthraquinone Dilutions pre_incubation Pre-incubate Enzyme with Inhibitor prep_compound->pre_incubation prep_enzyme Prepare Enzyme Stock (e.g., CYP, PTP) prep_enzyme->pre_incubation prep_reagents Prepare Substrates & Buffers reaction_start Add Substrate to Initiate Reaction prep_reagents->reaction_start pre_incubation->reaction_start incubation Incubate at 37°C reaction_start->incubation reaction_stop Terminate Reaction incubation->reaction_stop detection Measure Product Formation (LC-MS/MS or Plate Reader) reaction_stop->detection calculation Calculate % Inhibition detection->calculation ic50 Determine IC50 Value calculation->ic50

General workflow for an in vitro enzyme inhibition assay.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor shc SHC receptor->shc pY ptp1b PTP1B receptor->ptp1b grb2 GRB2 shc->grb2 sos SOS grb2->sos ras RAS sos->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription anthraquinone Anthraquinone Inhibitor anthraquinone->ptp1b

Simplified PTP1B regulation of a growth factor signaling pathway.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound across a wide range of enzyme inhibition assays is currently lacking, the available data on its structural analogs strongly suggest a potential for inhibitory activity, particularly against Cytochrome P450 and Protein Tyrosine Phosphatase enzymes. The anthraquinone scaffold has proven to be a viable starting point for the development of potent enzyme inhibitors.

The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research into the specific inhibitory profile of this compound. Such studies are crucial for understanding its therapeutic potential and safety profile, especially concerning drug metabolism and the modulation of key signaling pathways. Researchers are encouraged to use these methodologies to generate empirical data and contribute to a more comprehensive understanding of this compound's biological activities.

References

Investigating the Synergistic Potential of 1-Hydroxy-2-methylanthraquinone Analogs with Known Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Please note: Direct experimental data on the synergistic effects of 1-Hydroxy-2-methylanthraquinone with known anticancer drugs is not currently available in the published literature. This guide therefore presents a comparative analysis of a closely related analog, 2-hydroxy-3-methylanthraquinone , alongside conventional anticancer agents. The data presented is compiled from various studies and is intended to provide a comparative perspective and a basis for future research into the potential synergistic effects of this class of compounds.

Introduction

Anthraquinones are a class of aromatic organic compounds that have garnered significant interest in oncology research due to their potential anticancer properties. While the specific synergistic effects of this compound are yet to be fully elucidated, studies on its analogs provide valuable insights into their possible mechanisms of action and potential for combination therapies. This guide compares the cytotoxic effects and signaling pathways of 2-hydroxy-3-methylanthraquinone and the widely used chemotherapeutic agent, Doxorubicin, to explore the potential for synergistic interactions in cancer treatment.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2-hydroxy-3-methylanthraquinone and Doxorubicin in the human hepatocellular carcinoma cell line, HepG2. It is important to note that these values are derived from separate studies and may be influenced by variations in experimental conditions.

CompoundCell LineIncubation Time (h)IC50 (µM)Reference
2-hydroxy-3-methylanthraquinoneHepG224126.3[1]
4898.6[1]
7280.55[1]
DoxorubicinHepG224> 20[2]
4812.2[2]
72Not Reported

Experimental Protocols

The data presented in this guide are based on standard in vitro methodologies for assessing cytotoxicity and elucidating cellular mechanisms.

Cell Viability (MTT) Assay:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., 2-hydroxy-3-methylanthraquinone or Doxorubicin) alone or in combination for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Western Blot Analysis:

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., proteins involved in apoptosis signaling pathways), followed by incubation with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Mandatory Visualization

Signaling Pathways:

The following diagrams illustrate the apoptotic signaling pathways induced by 2-hydroxy-3-methylanthraquinone and Doxorubicin. Understanding these pathways is crucial for identifying potential points of synergistic interaction.

G Apoptotic Pathway of 2-hydroxy-3-methylanthraquinone HMA 2-hydroxy-3-methylanthraquinone FasL_Fas FasL/Fas Receptor HMA->FasL_Fas MAPK MAPK Pathway (p38 activation, ERK1/2 inhibition) HMA->MAPK Caspase8 Caspase-8 FasL_Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondria Mitochondria MAPK->Mitochondria Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway of 2-hydroxy-3-methylanthraquinone.

G Apoptotic Pathway of Doxorubicin Doxorubicin Doxorubicin DNA_Damage DNA Damage & ROS Generation Doxorubicin->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondria (Cytochrome c release) p53->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic pathway of Doxorubicin.[4][5][6]

Experimental Workflow:

The diagram below outlines a typical workflow for investigating the synergistic effects of two compounds.

G Workflow for Synergy Investigation cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell_Culture Cell Culture Single_Agent Single-Agent Cytotoxicity Assay (MTT) Cell_Culture->Single_Agent Combination Combination Cytotoxicity Assay (MTT) Cell_Culture->Combination IC50 IC50 Determination Single_Agent->IC50 Mechanism Mechanistic Studies (e.g., Western Blot for apoptosis markers) Combination->Mechanism CI Combination Index (CI) Calculation Combination->CI Synergy_Conclusion Conclusion on Synergy, Additivity, or Antagonism Mechanism->Synergy_Conclusion IC50->CI CI->Synergy_Conclusion

Caption: Experimental workflow for synergy assessment.

Discussion of Potential Synergistic Effects

Based on their distinct mechanisms of action, there is a strong rationale for investigating the synergistic potential of 2-hydroxy-3-methylanthraquinone with Doxorubicin.

  • Complementary Apoptotic Pathways: 2-hydroxy-3-methylanthraquinone can induce apoptosis through the Fas/FasL extrinsic pathway and by modulating the MAPK pathway.[7][8] Doxorubicin primarily triggers the intrinsic apoptotic pathway through DNA damage and p53 activation.[4][5][6] The simultaneous activation of both extrinsic and intrinsic apoptotic pathways could lead to a more potent and comprehensive induction of cancer cell death.

  • Overcoming Drug Resistance: Cancer cells can develop resistance to single-agent chemotherapies. By targeting different cellular pathways, a combination therapy may be able to overcome resistance mechanisms that are specific to one drug.

  • Dose Reduction and Reduced Toxicity: A synergistic interaction could potentially allow for the use of lower doses of each agent to achieve the same or greater therapeutic effect, thereby reducing the dose-dependent toxicities associated with conventional chemotherapeutic drugs like Doxorubicin.

Conclusion

While direct experimental evidence for the synergistic effects of this compound is lacking, the analysis of its close analog, 2-hydroxy-3-methylanthraquinone, suggests a promising avenue for future research. The distinct and potentially complementary mechanisms of action of this anthraquinone and conventional anticancer drugs like Doxorubicin provide a strong theoretical basis for synergistic interactions. Further in-depth studies, including combination index analyses and in vivo experiments, are warranted to validate this potential and to explore the clinical applicability of this combination therapy in cancer treatment.

References

A meta-analysis of the efficacy and safety of 1-Hydroxy-2-methylanthraquinone from published studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of published studies reveals the therapeutic potential of 1-Hydroxy-2-methylanthraquinone, a naturally occurring compound, in various applications, including antimicrobial, anti-inflammatory, and anticancer therapies. This analysis provides a comparative guide for researchers, scientists, and drug development professionals, summarizing quantitative data, experimental protocols, and key signaling pathways.

This compound, an anthraquinone derivative found in various plant species, has demonstrated a range of biological activities. This guide synthesizes findings from multiple studies to offer an objective comparison of its performance against other alternatives, supported by experimental data.

Efficacy Data Summary

The therapeutic efficacy of this compound and its derivatives has been evaluated across several domains. The following tables summarize the key quantitative data from published research.

Table 1: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismMIC (μg/mL)Reference
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneMethicillin-resistant Staphylococcus aureus (MRSA) CGMCC 1.124097.8[1]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneMethicillin-resistant Staphylococcus aureus (MRSA) ATCC 433003.9[1]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio rotiferianus15.6 - 62.5[1]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio vulnificus15.6 - 62.5[1]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinoneVibrio campbellii15.6 - 62.5[1]

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of this compound and Related Compounds
CompoundCancer Cell LineIC50 ValueReference
This compoundGastric Adenocarcinoma (AGS)~4.0 μM[2]
1,3-dihydroxy-2-methylanthraquinone (DMQ)Human Hepatocellular Carcinoma (HepG2)51 μM
(3R)-7-hydroxy-alpha-dunnioneOvarian Cancer (OVCAR-3)0.3 µg/mL[3]
(3R)-7-hydroxy-alpha-dunnioneMelanoma (UACC-62)12.3 µg/mL[3]
(3R)-7-hydroxy-alpha-dunnioneRenal Cell Adenocarcinoma (786-0)12.8 µg/mL[3]

IC50: Half-maximal Inhibitory Concentration

Comparative Analysis with Alternatives

While direct comparative studies are limited, the available data suggests that this compound and its derivatives exhibit promising activity. For instance, the dimethoxy derivative shows potent anti-MRSA activity with MIC values as low as 3.9 μg/mL.[1] In the realm of anticancer research, a related compound, 1,3-dihydroxy-2-methylanthraquinone, has been shown to induce apoptosis in liver cancer cells.

Safety Profile

Safety data for this compound is not extensively available in the reviewed literature. However, general toxicological information for some anthraquinones is available. For example, 1-hydroxyanthraquinone is suspected of causing cancer and causes serious eye irritation. It is important to note that the safety profile can vary significantly between different anthraquinone derivatives. Further toxicological studies are warranted to establish a definitive safety profile for this compound.

Experimental Protocols

Standardized methodologies are crucial for the reliable assessment of efficacy and safety. Below are summaries of key experimental protocols cited in the literature.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of this compound and its analogs is typically determined using a broth microdilution method.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of This compound Inoculation Inoculate microtiter plate wells containing compound dilutions with the prepared inoculum Compound_Prep->Inoculation Inoculum_Prep Prepare standardized bacterial/fungal inoculum (~5 x 10^5 CFU/mL) Inoculum_Prep->Inoculation Incubation Incubate at 35 ± 1°C for 18-24 hours Inoculation->Incubation Observation Visually inspect for turbidity (bacterial/fungal growth) Incubation->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Figure 1: Workflow for MIC Determination.
MTT Assay for Cytotoxicity

The cytotoxic (anticancer) activity is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

MTT_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay MTT Reaction cluster_analysis Measurement Cell_Seeding Seed cancer cells in a 96-well plate Treatment Treat cells with varying concentrations of This compound Cell_Seeding->Treatment MTT_Addition Add MTT solution to each well Treatment->MTT_Addition Incubation Incubate for 2-4 hours at 37°C to allow formazan formation MTT_Addition->Incubation Solubilization Solubilize formazan crystals with DMSO or other solvent Incubation->Solubilization Absorbance_Reading Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Figure 2: Workflow for MTT Cytotoxicity Assay.
Carrageenan-Induced Paw Edema Assay

The anti-inflammatory activity can be evaluated in vivo using the carrageenan-induced paw edema model in rodents.

Paw_Edema_Workflow cluster_prep Animal Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Edema Measurement Animal_Groups Group animals (e.g., rats) and administer test compound (this compound) or control Carrageenan_Injection Inject carrageenan (1% w/v) into the subplantar tissue of the hind paw Animal_Groups->Carrageenan_Injection Paw_Volume_Measurement Measure paw volume at specific time intervals (e.g., 0, 1, 2, 3 hours) using a plethysmometer Carrageenan_Injection->Paw_Volume_Measurement Inhibition_Calculation Calculate the percentage inhibition of edema Paw_Volume_Measurement->Inhibition_Calculation

Figure 3: Workflow for Carrageenan-Induced Paw Edema Assay.

Signaling Pathways

The biological activities of anthraquinones, including this compound, are often attributed to their ability to modulate key cellular signaling pathways.

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_compound Intervention cluster_outcomes Cellular Responses Pro-inflammatory signals Pro-inflammatory signals NFkB NF-κB Pathway Pro-inflammatory signals->NFkB Growth factors Growth factors MAPK MAPK Pathway Growth factors->MAPK Stress Stress Stress->MAPK Inflammation Inflammation NFkB->Inflammation Proliferation Cell Proliferation MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis HMA 1-Hydroxy-2- methylanthraquinone HMA->NFkB Inhibition HMA->MAPK Modulation

Figure 4: Modulation of NF-κB and MAPK Signaling Pathways.

Bioactive compounds from plants containing this compound are known to modulate critical signaling pathways such as NF-κB and MAPK.[1] The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to anti-inflammatory effects. The MAPK pathway is involved in various cellular processes, including proliferation and apoptosis, making it a target for anticancer therapies.

References

A Head-to-Head Comparison of 1-Hydroxy-2-methylanthraquinone and its Synthetic Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Hydroxy-2-methylanthraquinone, a naturally occurring compound found in plants of the Rubiaceae family, has garnered significant interest for its diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and larvicidal properties.[1][2][3][4] To enhance its therapeutic potential, researchers have synthesized a variety of derivatives, modifying its core structure to improve efficacy and explore new applications. This guide provides a head-to-head comparison of this compound and its key synthetic derivatives, supported by experimental data and detailed protocols.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and several of its synthetic derivatives.

Table 1: Comparative Cytotoxicity (IC50 µM) of this compound Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound Analogs
2-Methyl AlizarinHepG28.878 (µg/mL)[5]
Amide Anthraquinone-Amino Acid Derivative (Compound 8a)HCT11617.80 (µg/mL)[2]
1,3-Dihydroxy-9,10-anthraquinone Derivative (Compound 15)HepG21.23[2]
1,3-Dihydroxy-9,10-anthraquinone Derivative (Compound 16)MCF-7Not specified[2]
Anthracene-9,10-dione Derivative (Compound 50)CaSki0.3[2]
Quaternary Ammonium Salt of Anthraquinone (Compound 55)A3751.39[2]
Quaternary Ammonium Salt of Anthraquinone (Compound 55)BGC-8232.79[2]
Quaternary Ammonium Salt of Anthraquinone (Compound 55)HepG24.12[2]
2-Hydroxyanthraquinone-based Cyclotriphosphazenes
Compound 7MCF-72.5[6]
Compound 8DLD-15[6]
Aryl Substituted 1-Hydroxyanthraquinones
1-Hydroxy-4-phenyl-anthraquinone (Compound 13)DU-145Induces sub-G1 arrest at 1.1[7]
1,4-Diaryl substituted 1-hydroxyanthraquinones (Compounds 37 & 45)LNCAP6.2–7.2[7]

Table 2: Comparative Antimicrobial Activity (MIC) of this compound and its Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound Vibrio spp.31.3 - 125.0[8]
Methicillin-resistant S. aureus (MRSA)31.3 - 125.0[8]
2-(dimethoxymethyl)-1-hydroxy-9,10-anthraquinone MRSA (CGMCC 1.12409)7.8[8]
MRSA (ATCC 43300)3.9[8]
Vibrio spp.15.6 - 62.5[8]
Damnacanthal (related natural anthraquinone) M. tuberculosis13.07[9]
Synthetic Polyacetylene (Compound C53) M. tuberculosis17.88[9]
Brominated 4-hydroxy-2-quinolone analog (Compound 3j) A. flavus1.05[10]

Structure-Activity Relationship (SAR)

The biological activity of anthraquinone derivatives is closely linked to their chemical structure. Key SAR observations include:

  • Hydroxyl and Methyl Groups: The position and number of hydroxyl groups on the anthraquinone ring are crucial for their biological potency.

  • Side Chains: The nature of the side chains significantly influences cytotoxicity. For instance, longer side chains in some derivatives lead to better DNA intercalation and increased cytotoxicity.[11] The introduction of amide-amino acid moieties has also been shown to enhance anticancer activity.[2]

  • Substitution Patterns: Aryl substitution at the C-2 and C-4 positions of the 1-hydroxyanthraquinone core has been explored, with the nature of the substituent on the aryl ring impacting cytotoxicity and selectivity against different cancer cell lines.[7]

  • Polarity: An increase in the polarity of substituents on the anthraquinone ring generally leads to more potent antibacterial effects.[12]

Signaling Pathways and Mechanisms of Action

Several studies have elucidated the signaling pathways modulated by this compound and its derivatives, particularly in the context of cancer.

A prominent mechanism involves the generation of Reactive Oxygen Species (ROS) , which can trigger downstream signaling cascades leading to apoptosis. One such pathway is the ROS/JNK signaling pathway . Anthraquinone derivatives induce ROS production, which in turn activates the JNK signaling pathway. Activated JNK can then phosphorylate Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[1][3]

a AQ Anthraquinone Derivatives ROS ROS Generation AQ->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation JNK->Bcl2 CytC Cytochrome c Release JNK->CytC Promotes Bcl2->CytC Inhibits Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

ROS/JNK Signaling Pathway in Anthraquinone-Induced Apoptosis.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of research findings.

Synthesis of Arylated 1-Hydroxyanthraquinone Derivatives via Suzuki-Miyaura Coupling

This protocol describes a common method for synthesizing C-C coupled derivatives of 1-hydroxyanthraquinone.[7][13]

start Start reactants 1-Hydroxy-2-bromoanthraquinone + Arylboronic Acid start->reactants reaction Suzuki-Miyaura Cross-Coupling Reaction reactants->reaction catalyst Pd(PPh3)4 Catalyst + Base (e.g., NaHCO3) catalyst->reaction purification Purification (e.g., Chromatography) reaction->purification product 2-Aryl-1-hydroxyanthraquinone purification->product

Workflow for Suzuki-Miyaura Coupling Synthesis.

Procedure:

  • To a solution of 1-hydroxy-2-bromoanthraquinone in a suitable solvent system (e.g., toluene-ethanol-water), add the desired arylboronic acid, a palladium catalyst such as Pd(PPh3)4, and a base (e.g., NaHCO3).

  • Heat the reaction mixture under an inert atmosphere at a specified temperature (e.g., 80°C) for a set period (e.g., 12 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup.

  • Extract the product with an organic solvent and dry the organic layer.

  • Purify the crude product by column chromatography to obtain the desired arylated 1-hydroxyanthraquinone derivative.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound and its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16][17]

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Measurement of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO), to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophages.[6][18][19]

Procedure:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 cells) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Sample Collection: After a suitable incubation period, collect the cell culture supernatant.

  • Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. Nitrite in the supernatant will react with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the colored solution at approximately 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of known nitrite concentrations. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.

Conclusion

The synthetic derivatives of this compound exhibit a wide range of enhanced and, in some cases, novel biological activities compared to the parent compound. Modifications to the anthraquinone scaffold, such as the introduction of dimethoxy, amide-amino acid, and aryl groups, have led to compounds with significantly improved antibacterial and anticancer properties. The structure-activity relationship studies highlight the importance of specific substitutions in determining the biological efficacy of these derivatives. The elucidation of their mechanisms of action, particularly the induction of apoptosis via the ROS/JNK signaling pathway, provides a strong rationale for their further development as potential therapeutic agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate new derivatives in a standardized manner, facilitating the discovery of next-generation anthraquinone-based drugs.

References

Safety Operating Guide

Proper Disposal of 1-Hydroxy-2-methylanthraquinone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Hydroxy-2-methylanthraquinone is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Adherence to these protocols is imperative to minimize risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Respiratory Protection Use in a well-ventilated area. If dust is generated, a particulate filter respirator may be necessary.
Lab Coat Standard laboratory coat to prevent skin contact.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are fundamental to safe disposal. This compound waste should be treated as hazardous unless determined otherwise by a qualified professional.

Key Segregation Practices:

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Store separately from strong oxidizing agents, as they may be incompatible[2].

  • Keep segregated from combustible materials[1].

  • Aqueous waste should be separated from halogenated and non-halogenated solvent waste[3].

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Direct disposal into regular trash or down the sanitary sewer is strictly prohibited[4][5].

Experimental Protocol for Waste Collection and Labeling:

  • Container Selection:

    • Collect waste in a sturdy, leak-proof container that is chemically compatible with quinones. Plastic containers are often preferred over glass to minimize the risk of breakage[4]. The original product container can be used if it is in good condition[3].

    • Ensure the container has a secure, tight-fitting cap[6].

  • Waste Accumulation:

    • Keep the waste container closed except when adding waste[7].

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion[6].

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation[3][6].

  • Labeling:

    • Immediately label the waste container with a hazardous waste tag provided by your EHS department[4].

    • The label must include the following information[4][6]:

      • The words "Hazardous Waste".

      • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

      • The quantity or concentration of the waste. For mixtures, list all components and their percentages.

      • The date of waste generation (the date you first add waste to the container).

      • The name and contact information of the Principal Investigator or responsible person.

      • The specific hazards associated with the waste (e.g., Toxic, Irritant).

  • Request for Pickup:

    • Once the container is full or you no longer generate this waste stream, submit a hazardous waste pickup request to your EHS office. This typically involves completing a specific form[4].

    • Do not move the waste from the SAA. Trained EHS professionals will collect it from this designated area[3].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_labeling Detailed Labeling cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Select Compatible, Leak-Proof Container A->C B Work in a Well-Ventilated Area B->C D Affix 'Hazardous Waste' Label C->D E Add Waste to Container in SAA D->E F Keep Container Securely Closed E->F J Container is Full or Waste Stream is Complete F->J G Write Full Chemical Name: 'this compound' H List All Components and Concentrations G->H I Record Generation Date and PI Information H->I K Submit Hazardous Waste Pickup Request to EHS J->K L EHS Collects Waste from SAA K->L M Compliant Final Disposal by EHS L->M

Caption: Logical workflow for the disposal of this compound.

Regulatory Compliance

All chemical waste disposal is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4]. Institutional and local regulations may also apply. Always consult your institution's EHS department for specific guidance and to ensure full compliance. Unauthorized disposal can lead to significant penalties and environmental harm.

References

Essential Safety and Operational Guide for 1-Hydroxy-2-methylanthraquinone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Hydroxy-2-methylanthraquinone, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[2] A lab coat or chemical-resistant apron is also necessary.[2]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter is recommended, especially when handling the powder form to avoid dust inhalation.[1]
Foot Protection Closed-toe shoes are mandatory in the laboratory setting.
Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks associated with handling this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood should be used to ensure adequate ventilation and to minimize inhalation exposure.[1]

  • Weighing and Transfer : When weighing the compound, which is typically a solid, handle it gently to avoid creating dust.[1] Use a spatula for transfers. All weighing should be done within a fume hood or a ventilated balance enclosure.

  • Dissolving : If dissolving the compound, add the solid to the solvent slowly while stirring. The provided information indicates that this compound is soluble in acetone.[3]

  • Heating : If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid direct flames.

  • Post-Handling : After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., gloves, weighing paper), and solutions, must be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage : Store the sealed waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[1]

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Emergency Procedures

In the event of an exposure or spill, follow these immediate steps:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][4]

  • Spill : In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[1][4] For large spills, evacuate the area and contact your EHS office.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare clean work area use_fume_hood Use chemical fume hood prep_area->use_fume_hood don_ppe Don appropriate PPE use_fume_hood->don_ppe weigh Weigh compound carefully (avoid dust) don_ppe->weigh transfer Transfer using spatula weigh->transfer dissolve Dissolve in solvent transfer->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate wash_hands Wash hands thoroughly decontaminate->wash_hands collect_waste Collect all contaminated waste wash_hands->collect_waste label_container Label waste container collect_waste->label_container store_waste Store in designated area label_container->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.